Product packaging for 2-Fluoro-3-methoxyphenylboronic acid(Cat. No.:CAS No. 352303-67-4)

2-Fluoro-3-methoxyphenylboronic acid

Cat. No.: B151145
CAS No.: 352303-67-4
M. Wt: 169.95 g/mol
InChI Key: JCKZNMSBFBPDPM-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H8BFO3 and its molecular weight is 169.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BFO3 B151145 2-Fluoro-3-methoxyphenylboronic acid CAS No. 352303-67-4

Properties

IUPAC Name

(2-fluoro-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKZNMSBFBPDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407258
Record name 2-Fluoro-3-methoxyphenylboronic acid
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Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352303-67-4
Record name 2-Fluoro-3-methoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352303-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-methoxyphenylboronic acid
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Record name 2-Fluoro-3-methoxyphenylboronic acid
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Record name 2-Fluoro-3-methoxyphenylboronic acid
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Fluoro-3-methoxyphenylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Fluoro-3-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methoxy (B1213986) group on the phenyl ring, imparts desirable electronic and steric properties. These characteristics make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, key applications in organic synthesis, and a detailed experimental protocol for its use in Suzuki-Miyaura coupling reactions. The information presented herein is intended to support researchers and scientists in leveraging this compound for their synthetic endeavors in fields such as pharmaceutical development and material science.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
CAS Number 352303-67-4[][2][3][4][5][6]
Molecular Formula C7H8BFO3[][3][6]
Molecular Weight 169.95 g/mol [][2][3][6]
Appearance White to off-white powder/solid[][4]
Melting Point 117-122 °C[][2][4][5]
Boiling Point 326.8 °C at 760 mmHg (Predicted)[][4]
Density 1.26 g/cm³ (Predicted)[][4]
Solubility Slightly soluble in Chloroform (Heated), DMSO, Methanol[]
Purity ≥98% (HPLC)[]

Applications in Organic Synthesis

This compound is a key intermediate in various synthetic applications, primarily due to its utility in forming carbon-carbon bonds.

Suzuki-Miyaura Coupling Reactions

The most prominent application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. The fluorine and methoxy substituents on the phenyl ring influence the electronic nature of the molecule, which can enhance reactivity and selectivity in these coupling processes.[8] This reaction is fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[7][8]

Pharmaceutical and Agrochemical Development

This compound serves as a critical building block in the synthesis of various pharmaceuticals and agrochemicals.[7][8] Notable applications include:

  • Elagolix Intermediate: It is used as an intermediate in the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[4]

  • Inhibitors of 17β-hydroxysteroid dehydrogenase type 1: This boronic acid has been utilized in the preparation of inhibitors for this enzyme, which is a target in the development of treatments for hormone-dependent diseases.[][5]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is based on established methodologies and may require optimization for specific substrates.[9][10][11]

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine (B1218219) ligand)

  • Base (e.g., K2CO3, K3PO4, Na2CO3)

  • Degassed solvent (e.g., 1,4-dioxane/water, THF/water, Toluene/water)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Flame-dried round-bottom flask with a reflux condenser

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to obtain the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X L2 B->C D Transmetalation C->D E Ar-Pd(II)-Ar' L2 D->E F Reductive Elimination E->F F->A I Ar-Ar' F->I G Ar-X G->B H Ar'-B(OH)2 H->D J Base J->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start setup Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, and Base start->setup inert Establish Inert Atmosphere (N2 or Ar) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup Cool and Perform Aqueous Work-up react->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.[2][3]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects).[2][3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P273 (Avoid release to the environment), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[2]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended.[2]

Conclusion

This compound, with the CAS number 352303-67-4, is a valuable and versatile reagent in organic synthesis. Its primary utility in Suzuki-Miyaura coupling reactions has made it an important building block for the construction of complex molecules in the pharmaceutical and material science industries. This guide has provided essential technical data, a detailed experimental protocol, and visual aids to facilitate its effective and safe use in a research setting.

References

An In-depth Technical Guide on the Physical Properties of 2-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Fluoro-3-methoxyphenylboronic acid, a key intermediate in organic synthesis. The information is presented to be a valuable resource for professionals in research and development.

Core Physical Properties

This compound is a white to off-white solid organic compound. Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnits
Molecular Weight169.95 g/mol
Melting Point117-122°C
Boiling Point326.8 ± 52.0°C (Predicted)
Density1.260 ± 0.10g/cm³ (Predicted)
pKa7.90 ± 0.58(Predicted)

Solubility Profile

Qualitative solubility information indicates that this compound is slightly soluble in chloroform (B151607) (when heated), DMSO, and methanol.[][2]

Experimental Protocols

The following sections detail the general experimental methodologies used to determine the key physical properties of solid organic compounds like this compound.

1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.[3]

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[4]

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[4]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[5]

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since this compound is a solid at room temperature, its boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure, or predicted using computational models. A general method for experimental determination is as follows:

  • Apparatus: Small test tube, capillary tube sealed at one end, thermometer, heating bath (e.g., aluminum block or Thiele tube).[6][7]

  • Procedure:

    • A small amount of the substance is placed in the test tube.

    • The capillary tube is placed in the test tube with its open end submerged in the liquid.

    • The apparatus is heated slowly and uniformly.[7]

    • As the temperature rises, air trapped in the capillary tube will be expelled.

    • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[7]

3. Density Determination of a Solid

Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.

  • Apparatus: Analytical balance, measuring cylinder or pycnometer.[8][9]

  • Procedure (by displacement):

    • The mass of a sample of the solid is accurately measured using an analytical balance.[9]

    • A measuring cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.

    • The weighed solid is carefully placed into the measuring cylinder, ensuring it is fully submerged.

    • The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.[8]

    • The density is calculated by dividing the mass of the solid by its volume.[8]

4. Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Apparatus: Test tubes, vortex mixer or shaker, analytical balance.

  • Procedure (Qualitative):

    • A small, accurately weighed amount of the solid (e.g., 1-5 mg) is placed in a test tube.[10]

    • A known volume of the solvent (e.g., 1 mL) is added.[10]

    • The mixture is agitated vigorously for a set period.

    • The mixture is visually inspected for the presence of undissolved solid. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is considered insoluble or slightly soluble.

Logical Relationships and Applications

This compound is a valuable reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds.

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L2-X (Ar-Pd(II)L2-X) OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L2-Ar (Ar'-Pd(II)L2-Ar) Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar' Product RedElim->Product BoronicAcid Ar'-B(OH)2 (2-Fluoro-3-methoxy phenylboronic acid) Boronate [Ar'-B(OH)3]- Activated Boronate BoronicAcid->Boronate Base Base (e.g., K2CO3) Base->BoronicAcid Boronate->Transmetal Halide R-X (Aryl or Vinyl Halide) Halide->OxAdd

References

An In-depth Technical Guide to 2-Fluoro-3-methoxyphenylboronic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-methoxyphenylboronic acid, a key building block in modern organic synthesis. This document details its chemical structure, physicochemical properties, and applications, with a focus on its role in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Detailed experimental protocols and safety information are also provided to assist researchers in its effective and safe use.

Chemical Structure and Identification

This compound is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a methoxy (B1213986) group, and a boronic acid moiety. This specific substitution pattern imparts unique reactivity, making it a valuable reagent in synthetic chemistry.

Molecular Structure:

this compound structure

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (2-fluoro-3-methoxyphenyl)boronic acid[1][2]
CAS Number 352303-67-4[1][2]
Molecular Formula C₇H₈BFO₃[1][2]
Molecular Weight 169.95 g/mol [1][2]
Canonical SMILES B(C1=C(C(=CC=C1)OC)F)(O)O[1]
InChI InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3[1]
InChIKey JCKZNMSBFBPDPM-UHFFFAOYSA-N[1]
Synonyms 2-Fluoro-3-methoxybenzeneboronic acid, (2-Fluoro-3-methoxyphenyl)boranediol

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

PropertyValueSource
Appearance White to off-white powder/solid[1]
Melting Point 117-122 °C
Boiling Point 326.8 °C (Predicted)[1]
Density 1.26 g/cm³ (Predicted)[1]
Solubility Slightly soluble in Chloroform (Heated), DMSO, Methanol[1]

Synthesis of this compound

The synthesis of this compound typically involves the ortho-lithiation of a substituted fluoroanisole followed by quenching with a trialkyl borate (B1201080). The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound.

Experimental Protocol: Synthesis

Reaction Scheme:

G cluster_0 Synthesis of this compound 1-Fluoro-2-methoxybenzene 1-Fluoro-2-methoxybenzene Lithiation Lithiation 1-Fluoro-2-methoxybenzene->Lithiation n-BuLi, THF, -78 °C Borylation Borylation Lithiation->Borylation B(OMe)₃ Hydrolysis Hydrolysis Borylation->Hydrolysis HCl (aq) This compound This compound Hydrolysis->this compound

Caption: Synthetic pathway for this compound.

Materials:

  • 1-Fluoro-2-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (1 M aqueous solution)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-fluoro-2-methoxybenzene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 2 hours to ensure complete lithiation.

  • Add trimethyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to afford this compound as a white solid.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

G cluster_1 Suzuki-Miyaura Coupling Aryl_Halide Aryl Halide (Ar-X) Coupling_Reaction Coupling_Reaction Aryl_Halide->Coupling_Reaction Boronic_Acid This compound Boronic_Acid->Coupling_Reaction Catalyst_System Pd Catalyst, Base, Solvent Catalyst_System->Coupling_Reaction Biaryl_Product Biaryl_Product Coupling_Reaction->Biaryl_Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane (B91453), toluene, DMF, with water)

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of this compound.

Table 3: Spectroscopic Data

TechniqueData
¹H NMR (DMSO-d₆, 200 MHz) δ 9.53 (s, 1H), 8.13 (m, 2H), 6.91 (m, 3H) ppm[1]
¹³C NMR Data not readily available in the searched literature.
¹¹B NMR The ¹¹B NMR chemical shift is expected to be in the typical range for tricoordinate boronic acids, around δ 30 ppm.
¹⁹F NMR The ¹⁹F NMR spectrum would show a resonance characteristic of a fluorine atom on an aromatic ring, likely coupled to adjacent protons.

Safety and Handling

Proper safety precautions must be observed when handling this compound.

Table 4: GHS Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed[2]
H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]
H335 May cause respiratory irritation[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern provides chemists with a tool to introduce specific electronic and steric properties into target molecules, which is of significant importance in the fields of drug discovery and materials science. The information provided in this technical guide is intended to support researchers in the safe and effective utilization of this important chemical reagent.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to 2-Fluoro-3-methoxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details the underlying reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. The presence of the fluoro and methoxy (B1213986) substituents on the phenyl ring provides specific steric and electronic properties that are often sought after in drug design.

Synthetic Route Overview

The most common and efficient method for the synthesis of this compound is through the directed ortho-lithiation of 1-fluoro-2-methoxybenzene, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080) ester. This approach offers high regioselectivity due to the directing effect of the methoxy group.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism:

  • Directed ortho-Lithiation: The synthesis begins with the deprotonation of 1-fluoro-2-methoxybenzene at the position ortho to the methoxy group. The methoxy group acts as a directing metalating group (DMG). The lone pair of electrons on the oxygen atom coordinates to the lithium atom of the organolithium reagent, typically n-butyllithium (n-BuLi). This coordination brings the butyl group in close proximity to the ortho-proton, facilitating its abstraction and the formation of a stable aryllithium intermediate. The fluorine atom also influences the acidity of the adjacent protons, further favoring lithiation at the C6 position.

  • Borylation: The generated aryllithium species is a potent nucleophile. It readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. This results in the formation of a boronate ester intermediate.

  • Hydrolysis: The final step is the hydrolysis of the boronate ester under aqueous acidic conditions to yield the desired this compound.

The overall reaction can be summarized as follows:

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of structurally related arylboronic acids.

Materials:

  • 1-Fluoro-2-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer and stir bar

  • Inert gas (nitrogen or argon) supply

  • Syringes and needles

  • Dry ice/acetone or other suitable cooling bath

  • Separatory funnel

  • Rotary evaporator

Synthesis Workflow

experimental_workflow A 1. Set up a dry, inert atmosphere in a three-necked flask. B 2. Dissolve 1-fluoro-2-methoxybenzene in anhydrous THF. A->B C 3. Cool the solution to -78 °C. B->C D 4. Slowly add n-BuLi solution via syringe. C->D E 5. Stir the mixture at -78 °C for 1-2 hours. D->E F 6. Slowly add triisopropyl borate. E->F G 7. Allow the reaction to warm to room temperature. F->G H 8. Quench the reaction with aqueous HCl. G->H I 9. Extract the product with diethyl ether. H->I J 10. Wash the organic layer with brine. I->J K 11. Dry the organic layer over MgSO4. J->K L 12. Concentrate the solution under reduced pressure. K->L M 13. Purify the crude product (e.g., by recrystallization). L->M

Figure 2: Experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen inlet is assembled. The glassware should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Initial Solution: 1-Fluoro-2-methoxybenzene (e.g., 5.0 g, 39.6 mmol) is dissolved in anhydrous THF (80 mL) in the reaction flask under a nitrogen atmosphere.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (e.g., 17.4 mL of a 2.5 M solution in hexanes, 43.6 mmol, 1.1 equivalents) is added dropwise to the stirred solution via a syringe over a period of 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: The resulting mixture is stirred at -78 °C for 1 to 2 hours.

  • Borylation: Triisopropyl borate (e.g., 11.0 mL, 47.5 mmol, 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C.

  • Warming: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of 2 M aqueous HCl (50 mL). The mixture is then transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Washing: The combined organic layers are washed with saturated aqueous sodium chloride (brine) (50 mL).

  • Drying: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by trituration with a non-polar solvent to afford pure this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₈BFO₃[][2][3]
Molecular Weight 169.95 g/mol []
Appearance White to off-white powder[]
Melting Point 117-122 °C[]
Purity (Typical) ≥98% (HPLC)[][3]
Solubility Soluble in methanol, DMSO; sparingly soluble in chloroform.[]
Typical Yield 70-85% (literature for analogous reactions)

Safety Considerations

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and reacts violently with water. It should be handled with extreme care under an inert atmosphere using proper syringe techniques.

  • Solvents: Anhydrous THF and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Acids: Handle hydrochloric acid with appropriate personal protective equipment, including gloves and safety glasses.

  • Low Temperatures: The use of a dry ice/acetone bath requires cryogenic gloves and caution to avoid frostbite.

Conclusion

The directed ortho-lithiation of 1-fluoro-2-methoxybenzene provides a reliable and regioselective route to this compound. Careful control of anhydrous conditions and low temperatures is crucial for achieving high yields and purity. This synthetic intermediate is a valuable tool for medicinal chemists and organic synthesis professionals, enabling the construction of complex molecular architectures.

References

Technical Guide: (2-fluoro-3-methoxyphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-fluoro-3-methoxyphenyl)boronic acid is a specialized organic compound that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methoxy (B1213986) group ortho and meta to the boronic acid moiety, respectively, makes it a valuable reagent for introducing specific structural motifs into complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis applications, and detailed experimental protocols, with a focus on its role in the synthesis of the drug Elagolix.

Chemical Identity and Properties

The IUPAC name for the compound is (2-fluoro-3-methoxyphenyl)boronic acid .[1][2] It is also known by several synonyms, including 2-fluoro-3-methoxybenzeneboronic acid and B-(2-fluoro-3-methoxyphenyl)boronic acid.[1][2]

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name (2-fluoro-3-methoxyphenyl)boronic acid[1][2]
CAS Number 352303-67-4[1][3]
Molecular Formula C₇H₈BFO₃[1][3]
Molecular Weight 169.95 g/mol [3][4]
Appearance Solid[5]
Melting Point 117-122 °C[3]
InChI Key JCKZNMSBFBPDPM-UHFFFAOYSA-N[1][3]
SMILES B(C1=C(C(=CC=C1)OC)F)(O)O[1]

Core Application: Synthesis of Elagolix

(2-fluoro-3-methoxyphenyl)boronic acid is a key intermediate in the synthesis of Elagolix.[1][6] Elagolix is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist used for the management of pain associated with endometriosis.

The primary role of (2-fluoro-3-methoxyphenyl)boronic acid in this context is as a nucleophilic partner in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. In the synthesis of Elagolix, the boronic acid is coupled with a brominated pyrimidine (B1678525) derivative to form a key biaryl intermediate.

General Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L_n pdi R¹-Pd(II)L_n-X pd0->pdi Oxidative Addition pdii R¹-Pd(II)L_n-R² pdi->pdii Transmetalation pdii->pd0 Reductive Elimination Product R¹-R² (Coupled Product) pdii->Product RX R¹-X (Aryl Halide) RX->pdi Boronic R²-B(OH)₂ (Boronic Acid) Boronic->pdi Base Base (e.g., KOH) Base->pdi

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Role in Elagolix Synthesis Workflow

(2-fluoro-3-methoxyphenyl)boronic acid is introduced at a critical stage of the Elagolix synthesis to form the central biaryl core of the final drug molecule. The workflow involves coupling the boronic acid with a pre-functionalized pyrimidine ring system.

Elagolix_Synthesis_Workflow compound_II Compound II (5-bromo-pyrimidine derivative) suzuki_coupling Suzuki-Miyaura Coupling compound_II->suzuki_coupling boronic_acid (2-fluoro-3-methoxyphenyl)boronic acid (Compound III) boronic_acid->suzuki_coupling reagents Reagents: KOH, KI, Pd Catalyst, Phosphine Ligand reagents->suzuki_coupling compound_IV Compound IV (Coupled Biaryl Intermediate) suzuki_coupling->compound_IV downstream Further Downstream Processing compound_IV->downstream elagolix Elagolix Sodium downstream->elagolix

Figure 2: Experimental workflow for the synthesis of an Elagolix intermediate.

Experimental Protocols

The following protocols are adapted from patent literature describing the synthesis of Elagolix intermediates. These procedures are intended for informational purposes for trained professionals.

Suzuki Coupling for the Preparation of 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione

This protocol details the palladium-catalyzed cross-coupling of (2-fluoro-3-methoxyphenyl)boronic acid with a brominated pyrimidine derivative.

Materials:

Procedure: [5]

  • To a suitable reaction vessel, add (2-fluoro-3-methoxyphenyl)boronic acid (1.33 equivalents, e.g., 199.8 g), potassium iodide (0.44 equivalents, e.g., 65.3 g), acetone (6 volumes, e.g., 900 mL), and water (6 volumes, e.g., 900 mL).

  • Stir the mixture at 25-30 °C under a nitrogen atmosphere.

  • Add an aqueous solution of potassium hydroxide and stir for 10 minutes at the same temperature.

  • Add 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione (1.0 equivalent, e.g., 150 g) and tri-tert-butylphosphonium tetrafluoroborate (catalytic amount, e.g., 1.14 g) to the reaction mixture.

  • Stir for an additional 15 minutes at 25-30 °C.

  • Heat the reaction to reflux and maintain for the required time, monitoring by a suitable analytical method (e.g., HPLC) until completion.

  • Upon completion, cool the reaction mixture, which may precipitate the product.

  • Filter the precipitated solid, wash with a mixture of methanol (B129727) and water, and dry to yield the title compound.

Table 2: Representative Reaction Data

ReactantProductCatalyst SystemSolventYieldSource
5-bromo-pyrimidine derivative5-(2-fluoro-3-methoxyphenyl)-pyrimidine derivativePd(OAc)₂ / RuPhosAcetone/WaterNot specified[4]
5-bromo-pyrimidine derivative5-(2-fluoro-3-methoxyphenyl)-pyrimidine derivativePd(OAc)₂ / [(t-Bu)₃PH]BF₄Acetone/Water88%[3]
5-bromo-pyrimidine derivative5-(2-fluoro-3-methoxyphenyl)-pyrimidine derivativeNot specifiedAcetone/Water91.1%[5]

Spectroscopic and Analytical Data

While comprehensive, publicly available spectral data for (2-fluoro-3-methoxyphenyl)boronic acid is limited, some information can be found in databases and commercial catalogs.

  • Infrared (IR) Spectroscopy: PubChem lists the availability of FTIR and ATR-IR spectra for this compound, acquired on a Bruker Tensor 27 FT-IR instrument.[1] This indicates that characteristic peaks for O-H (from the boronic acid), C-O (from the methoxy ether), C-F, and aromatic C-H and C=C bonds would be expected.

Conclusion

(2-fluoro-3-methoxyphenyl)boronic acid is a high-value synthetic intermediate, primarily recognized for its indispensable role in the production of the pharmaceutical agent Elagolix. Its application in the Suzuki-Miyaura cross-coupling reaction is well-documented in patent literature, showcasing its utility in constructing complex biaryl systems. The protocols and data presented in this guide underscore its importance for researchers and professionals engaged in drug discovery and process development, providing a foundational understanding of its properties and synthetic applications.

References

In-Depth Technical Guide: Solubility Profile of 2-Fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-Fluoro-3-methoxyphenylboronic acid (CAS RN: 352303-67-4). Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document outlines the existing qualitative information and presents a detailed, generalized experimental protocol for the systematic determination of its solubility in various solvents. This protocol is based on established methodologies for analogous arylboronic acids.

Introduction to this compound

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex organic molecules. Its utility in the development of pharmaceuticals and other advanced materials underscores the importance of understanding its physicochemical properties, among which solubility is paramount for reaction optimization, formulation, and biological applications.

Solubility Data

Currently, detailed quantitative solubility data for this compound in a range of solvents is not widely published in peer-reviewed literature. The available information is primarily qualitative.

Table 1: Qualitative and Predicted Solubility of this compound

SolventSolubility DescriptionNotes
Chloroform (Heated)Slightly Soluble[][2]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[][2]
MethanolSlightly Soluble[][2]
Not Specified3.48 mg/mL (0.0205 M)Predicted value from a fragmental calculation method (SILICOS-IT). The solvent is not specified.[3]
Not Specified5.03 mg/mL (0.0296 M)Predicted value from a topological calculation method (Ali). The solvent is not specified.[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from established dynamic (polythermal) methods used for other arylboronic acids. This method involves visually or instrumentally detecting the temperature at which a suspension of the solute in a solvent becomes a clear solution upon controlled heating.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, chloroform, ethyl acetate, heptane)

  • Apparatus:

    • Jacketed glass vessel with a magnetic stirrer

    • Precision temperature controller with a circulating fluid bath

    • Calibrated digital thermometer (e.g., Pt100 sensor) with an accuracy of ±0.1 °C

    • Luminance probe or a suitable turbidity sensor

    • Analytical balance (±0.1 mg accuracy)

    • Standard laboratory glassware

Procedure
  • Preparation of the Sample: Accurately weigh a known mass of this compound and transfer it to the jacketed glass vessel.

  • Addition of Solvent: Add a precise volume or mass of the selected solvent to the vessel. The initial concentration should be chosen to ensure a solid-liquid suspension at the starting temperature.

  • Heating and Equilibration:

    • Begin stirring the suspension at a constant rate to ensure homogeneity.

    • Start heating the vessel at a slow, controlled rate (e.g., 0.1-0.5 °C/min) using the circulating fluid bath. A slow heating rate is crucial to maintain thermal equilibrium between the liquid and solid phases.

  • Determination of Dissolution Temperature:

    • Continuously monitor the turbidity of the suspension using the luminance probe.

    • The dissolution temperature is the point at which the last solid particles dissolve, resulting in a sharp increase in light transmittance (or decrease in turbidity). Record this temperature.

  • Data Collection for Solubility Curve:

    • To construct a solubility curve, the experiment can be repeated with different initial concentrations of the solute in the same solvent.

    • Alternatively, after the initial dissolution, a small, known amount of solvent can be added to the clear solution, which is then cooled to induce recrystallization. The heating cycle is then repeated to determine the new, lower dissolution temperature for the slightly diluted concentration. This process is repeated to generate multiple data points.

  • Data Analysis: The collected data points (concentration vs. dissolution temperature) are plotted to generate the solubility curve for this compound in the specific solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the dynamic method.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis weigh_solute Accurately weigh This compound add_solvent Add precise volume/mass of solvent to vessel weigh_solute->add_solvent start_stirring Begin constant stirring add_solvent->start_stirring heat_slowly Heat at a controlled rate (0.1-0.5 °C/min) start_stirring->heat_slowly monitor_turbidity Continuously monitor turbidity heat_slowly->monitor_turbidity record_temp Record temperature of complete dissolution monitor_turbidity->record_temp repeat_exp Repeat with different concentrations record_temp->repeat_exp plot_data Plot concentration vs. dissolution temperature repeat_exp->plot_data solubility_curve Generate Solubility Curve plot_data->solubility_curve

Caption: Workflow for the dynamic determination of solubility.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully documented in the public domain, the qualitative data indicates slight solubility in heated chloroform, DMSO, and methanol. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for generating this critical data in-house. The application of this standardized methodology will facilitate the optimization of synthetic routes and the development of novel formulations involving this important chemical compound.

References

A Comprehensive Technical Guide to the Safety and Handling of 2-Fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides an in-depth overview of the safe handling, storage, and emergency procedures for 2-Fluoro-3-methoxyphenylboronic acid (CAS No: 352303-67-4), a compound utilized in various synthetic applications, including as a reactant for regioselective Suzuki coupling and in the preparation of enzyme inhibitors.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is an irritant and can be harmful if swallowed.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][3]
Specific target organ toxicity (single exposure)3 (Respiratory system)H335: May cause respiratory irritation[2][3]
Acute toxicity, oral4H302: Harmful if swallowed[4]
Hazardous to the aquatic environment, long-term hazard3H412: Harmful to aquatic life with long lasting effects

Pictogram:

GHS07: Exclamation Mark

Signal Word: Warning[2]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize risk. Adherence to the following protocols is mandatory.

Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used if there is a risk of splashing.[2][7]Protects against eye irritation and serious eye damage from dust or splashes.[2][6]
Skin Protection Chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or other protective clothing to prevent skin contact.[2][7]Prevents skin irritation upon contact.[2][6]
Respiratory Protection In well-ventilated areas for low-level exposure, an N95 (US) or equivalent respirator may be sufficient. For higher-risk scenarios or in areas with inadequate ventilation, a full-face respirator with appropriate cartridges is recommended.[2][7]Mitigates the risk of respiratory tract irritation from inhaling dust.[2][6]
Handling Procedures
  • Avoid the formation of dust and aerosols.[2][8]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[6]

  • Avoid contact with skin and eyes.[2][8]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[9]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[2][8]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][8]

  • Keep away from heat and sources of ignition.[6]

  • Store locked up.[6][10]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

Table 3: First Aid Protocols

Exposure RouteProcedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7][10]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][6][10]
Eye Contact Rinse cautiously with water for several minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][6][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][10]
Accidental Release Measures
  • Evacuate unnecessary personnel from the area.[2]

  • Ensure adequate ventilation.[2]

  • Wear appropriate personal protective equipment as outlined in Section 2.2.[2]

  • Avoid dust formation.[2]

  • Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[6]

  • Do not let the chemical enter drains or the environment.[2]

Fire-Fighting Measures
  • Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen fluoride.[5][6]

  • Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Experimental Workflow and Logic

The following diagrams illustrate the logical workflows for risk assessment and the safe handling of this compound.

RiskAssessment cluster_assessment Risk Assessment cluster_controls Control Implementation start Identify Chemical: This compound hazards Review Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed - Aquatic Hazard start->hazards exposure Assess Exposure Potential: - Inhalation (dust) - Dermal Contact - Ingestion - Eye Contact hazards->exposure controls Determine Control Measures exposure->controls eng_controls Engineering Controls: - Fume Hood - Eyewash/Shower controls->eng_controls ppe Personal Protective Equipment: - Goggles/Face Shield - Gloves - Lab Coat - Respirator controls->ppe admin_controls Administrative Controls: - SOPs - Training controls->admin_controls end Proceed with Experiment eng_controls->end ppe->end admin_controls->end

Caption: Risk assessment workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_start Start: Prepare for Handling ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_start->ppe workspace Prepare Workspace (Fume Hood, Clear Area) ppe->workspace weigh Weigh Compound (Minimize Dust) workspace->weigh transfer Transfer to Reaction Vessel weigh->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate waste Dispose of Waste Properly decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end_handling End of Procedure wash->end_handling

References

2-Fluoro-3-methoxyphenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Weight of 2-Fluoro-3-methoxyphenylboronic acid

For researchers, scientists, and professionals in drug development, precise molecular data is the cornerstone of discovery. This document provides a detailed examination of the molecular weight of this compound (CAS Number: 352303-67-4), a compound of interest in synthetic chemistry and pharmaceutical research.

Compound Identification and Properties

This compound is a functionalized phenylboronic acid derivative. Its key identifiers and physicochemical properties are summarized below. The molecular weight is consistently reported as 169.95 g/mol [1][2][3][4][5].

IdentifierValue
IUPAC Name (2-fluoro-3-methoxyphenyl)boronic acid[3][4]
CAS Number 352303-67-4[1][3][6]
Molecular Formula C₇H₈BFO₃[2][3][4][5][6]
Molecular Weight 169.95 g/mol [1][2][3][4][5]
Melting Point 117-122 °C[1][3]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound, based on its molecular formula C₇H₈BFO₃, is detailed in the following table. Standard atomic weights published by the IUPAC are used for this calculation.

Element (Symbol)CountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)81.0088.064
Boron (B)110.81110.811
Fluorine (F)118.99818.998
Oxygen (O)315.99947.997
Total Molecular Weight 169.947

Note: The calculated molecular weight of 169.947 g/mol aligns closely with the commonly cited value of 169.95 g/mol .

Elemental Composition Workflow

The logical relationship for determining the molecular weight is based on the compound's elemental composition. This workflow can be visualized as a hierarchical breakdown from the compound to its individual atomic components.

G Compound This compound (C₇H₈BFO₃) MW: 169.95 g/mol C Carbon (C) 7 atoms Compound->C H Hydrogen (H) 8 atoms Compound->H B Boron (B) 1 atom Compound->B F Fluorine (F) 1 atom Compound->F O Oxygen (O) 3 atoms Compound->O

Caption: Elemental composition of the target compound.

References

The Ortho-Fluoro Effect: A Technical Guide to the Role of Fluorine in 2-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methoxyphenylboronic acid is a versatile and increasingly important building block in modern organic synthesis, particularly in the pharmaceutical industry. The strategic placement of a fluorine atom at the ortho-position to the boronic acid moiety significantly influences the molecule's physicochemical properties and reactivity. This technical guide provides an in-depth analysis of the multifaceted role of this fluorine atom, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The introduction of fluorine into organic molecules can dramatically alter their properties, including acidity, metabolic stability, and binding affinity to biological targets.[1] In the context of arylboronic acids, a widely used class of reagents in cross-coupling reactions, the position of the fluorine substituent is critical. This guide focuses on this compound, a key intermediate in the synthesis of various pharmaceuticals, including the gonadotropin-releasing hormone (GnRH) receptor antagonist, Elagolix.[2] We will explore how the ortho-fluorine atom modulates the electronic and steric environment of the boronic acid, thereby influencing its reactivity and utility in drug development.

Physicochemical Properties: The Influence of ortho-Fluorine

The fluorine atom at the C-2 position exerts a strong influence on the properties of the phenylboronic acid ring through a combination of inductive and resonance effects. This positioning is often referred to as the "ortho effect," which can lead to unique chemical behavior compared to its meta and para isomers.

Acidity (pKa)

The introduction of an electron-withdrawing fluorine atom generally increases the Lewis acidity of the boronic acid, resulting in a lower pKa. This increased acidity is crucial for the catalytic cycle of cross-coupling reactions. For this compound, the ortho-fluorine is expected to enhance acidity through its inductive electron-withdrawing effect. Furthermore, the potential for an intramolecular hydrogen bond between the fluorine and the hydroxyl group of the boronic acid can stabilize the boronate anion, further increasing acidity.

CompoundCAS NumberPredicted pKa
This compound352303-67-47.90 ± 0.58
3-Methoxyphenylboronic acid10365-98-7~8.8 (unsubstituted phenylboronic acid)

Note: The pKa for 3-methoxyphenylboronic acid is approximated by the value for unsubstituted phenylboronic acid, as a specific experimental value was not found in the literature. The pKa for this compound is a predicted value.

Structural Parameters

While an experimental crystal structure for this compound is not publicly available in the Cambridge Structural Database, computational studies on similar fluorinated boronic acids provide insights into the expected structural changes. The C-F bond is exceptionally strong, and its presence can influence the dihedral angle between the boronic acid group and the phenyl ring, which in turn can affect reactivity. In many ortho-substituted phenylboronic acids, steric hindrance causes the boronic acid group to twist out of the plane of the benzene (B151609) ring.

It is important to note that without experimental crystallographic data, the precise bond lengths and angles for this compound cannot be definitively stated.

Role in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of C-C bonds. The fluorine atom plays a dual role in this context.

  • Activation: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center, which can facilitate the transmetalation step in the catalytic cycle.

  • Potential for Deboronatonation: Conversely, highly electron-deficient boronic acids can be more susceptible to protodeboronation, a side reaction that reduces the yield of the desired coupled product. Careful selection of reaction conditions (base, solvent, and catalyst) is therefore crucial.

The following diagram illustrates the general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Catalyst Catalyst Oxidative Addition Complex Oxidative Addition Complex Transmetalation Complex Transmetalation Complex Coupled Product Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Development: The Synthesis of Elagolix

A prominent application of this compound is in the synthesis of Elagolix, an orally active, non-peptide GnRH receptor antagonist used for the management of endometriosis-associated pain.[2] The 2-fluoro-3-methoxyphenyl moiety is a key structural component of the final drug molecule.

Experimental Protocol: Suzuki Coupling in the Synthesis of an Elagolix Intermediate

The following protocol describes the Suzuki-Miyaura coupling of this compound with an appropriate pyrimidine (B1678525) derivative, a key step in the synthesis of Elagolix.

Reaction:

Materials:

  • (2-Fluoro-3-methoxyphenyl)boronic acid (1.1 equivalents)

  • 1-((2-Fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione (1.0 equivalent)

  • Bis(tri-tert-butyl-phosphine)palladium(0) (catalyst)

  • Potassium hydroxide (B78521) (base)

  • Acetone (B3395972) (solvent)

  • Water (co-solvent)

Procedure:

  • To a reaction vessel, add 1-((2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione, (2-fluoro-3-methoxyphenyl)boronic acid, and the palladium catalyst.

  • Purge the vessel with an inert gas (e.g., argon).

  • Add a degassed mixture of acetone and water.

  • Add an aqueous solution of potassium hydroxide.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture and precipitate the product.

  • Isolate the product by filtration and wash with an appropriate solvent.

  • Dry the product under vacuum.

Yield: 88%

Signaling Pathway: Elagolix and the GnRH Receptor

Elagolix functions by competitively binding to GnRH receptors in the pituitary gland, which inhibits the downstream signaling cascade that leads to the production of estrogen.[3] The reduction in estrogen levels alleviates the symptoms of endometriosis. The following diagram illustrates the GnRH receptor signaling pathway and the point of intervention by Elagolix.

GnRH_Signaling cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_ovaries Ovaries GnRH GnRH GnRH_Receptor GnRH_Receptor GnRH->GnRH_Receptor binds Gq_Protein Gq_Protein GnRH_Receptor->Gq_Protein activates PLC PLC Gq_Protein->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC activates LH_FSH_synthesis LH & FSH Synthesis and Secretion Ca_PKC->LH_FSH_synthesis Estrogen_Progesterone Estrogen & Progesterone Production LH_FSH_synthesis->Estrogen_Progesterone stimulates Elagolix Elagolix Elagolix->GnRH_Receptor antagonizes

Caption: GnRH receptor signaling pathway and inhibition by Elagolix.

Logical Workflow: Rationale for Fluorine Incorporation

The decision to incorporate a fluorine atom at the ortho-position in a drug candidate precursor like this compound is a deliberate strategy in medicinal chemistry. The following diagram outlines the logical workflow behind this decision.

Fluorine_Rationale Start Start Identify_Target Identify Target Scaffold (e.g., for GnRH antagonist) Start->Identify_Target Incorporate_Fluorine Incorporate Fluorine at ortho-position Identify_Target->Incorporate_Fluorine Modulate_Properties Modulate Physicochemical Properties Incorporate_Fluorine->Modulate_Properties Metabolic_Stability Increased Metabolic Stability Incorporate_Fluorine->Metabolic_Stability Increased_Acidity Increased Acidity (Lower pKa) Modulate_Properties->Increased_Acidity Altered_Conformation Altered Conformation (Dihedral Angle) Modulate_Properties->Altered_Conformation Enhanced_Reactivity Enhanced Reactivity in Suzuki Coupling Increased_Acidity->Enhanced_Reactivity Improved_Binding Potential for Improved Binding Affinity Altered_Conformation->Improved_Binding Synthesize_Analogues Synthesize Analogues Enhanced_Reactivity->Synthesize_Analogues Improved_Binding->Synthesize_Analogues Metabolic_Stability->Synthesize_Analogues Evaluate_Activity Evaluate Biological Activity Synthesize_Analogues->Evaluate_Activity Lead_Optimization Lead Optimization Evaluate_Activity->Lead_Optimization Final_Candidate Final_Candidate Lead_Optimization->Final_Candidate

Caption: Logical workflow for the incorporation of ortho-fluorine in drug design.

Conclusion

The fluorine atom in this compound is not a passive substituent but an active modulator of the molecule's properties. Its presence at the ortho-position increases the acidity of the boronic acid, influences its conformation, and enhances its utility as a reagent in Suzuki-Miyaura cross-coupling reactions. These effects are pivotal in the synthesis of complex pharmaceutical agents like Elagolix. Understanding the nuanced role of the ortho-fluorine atom is therefore essential for researchers and scientists in the field of drug discovery and development, enabling the rational design of more effective and specific therapeutic agents.

References

The Interplay of Inductive and Resonance Effects in 2-Fluoro-3-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-methoxyphenylboronic acid is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The electronic properties of this molecule are governed by the nuanced interplay of the fluorine and methoxy (B1213986) substituents on the phenyl ring. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols for its application in Suzuki-Miyaura coupling, and visualizations of key concepts. Understanding these electronic effects is paramount for predicting reactivity, optimizing reaction conditions, and designing novel molecules in drug discovery and materials science.

Introduction

The strategic placement of substituents on a phenylboronic acid scaffold significantly modulates its reactivity and physical properties. In this compound, the fluorine atom at the ortho position and the methoxy group at the meta position to the boronic acid moiety exert distinct and sometimes opposing electronic effects. These effects, primarily inductive and resonance, influence the Lewis acidity of the boron center, the nucleophilicity of the ipso-carbon, and the overall stability of the molecule. This guide dissects these electronic contributions to provide a comprehensive understanding for researchers leveraging this reagent in their synthetic endeavors.

Electronic Effects of Substituents

The electronic influence of the fluoro and methoxy groups can be quantitatively assessed through Hammett constants (σ) and their impact on the acidity (pKa) of the boronic acid.

Inductive and Resonance Effects
  • Fluorine (ortho): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and the boron atom. In the ortho position, this effect is particularly pronounced. Additionally, fluorine can exhibit a +M (mesomeric or resonance) effect by donating a lone pair of electrons to the aromatic system; however, its inductive effect is generally considered dominant.[1]

  • Methoxy (meta): The methoxy group exhibits a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M).[1] However, from the meta position, the resonance effect on the boronic acid group is significantly diminished. Therefore, the methoxy group at the 3-position primarily exerts a weak inductive effect.

The combination of a strong -I effect from the ortho-fluoro group and a weak -I effect from the meta-methoxy group results in a net electron-deficient aromatic ring, which in turn increases the Lewis acidity of the boronic acid.

Quantitative Analysis of Substituent Effects
SubstituentPositionHammett Constant (σ)Effect Type
Fluorometa+0.34-I > +M
Fluoropara+0.05-I ≈ +M
Methoxymeta+0.11-I
Methoxypara-0.24+M > -I

Table 1: Selected Hammett Substituent Constants. Data sourced from Schwarzenbach et al.[2]

The positive Hammett constants for meta-fluoro and meta-methoxy groups indicate their electron-withdrawing nature from these positions. For this compound, the cumulative electron-withdrawing effect is expected to increase the Lewis acidity of the boron atom, making it a more reactive coupling partner in certain reactions. The predicted pKa for this compound is approximately 7.90 ± 0.58.[3] The introduction of fluorine substituents generally increases the acidity of phenylboronic acids.[4]

Application in Suzuki-Miyaura Cross-Coupling

The electronic properties of this compound directly impact its performance in Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of the aromatic ring can influence the rates of key steps in the catalytic cycle.

Catalytic Cycle Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily affects the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic_Acid R-B(OH)2 (2-Fluoro-3-methoxy -phenylboronic acid) Boronic_Acid->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Biaryl Product Reductive_Elimination->Ar-R

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Representative Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

This protocol is adapted from general procedures for Suzuki-Miyaura coupling reactions.[][6]

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the structure and probing the electronic environment of this compound.

PropertyValue
Molecular Formula C₇H₈BFO₃[7]
Molecular Weight 169.95 g/mol [7]
Melting Point 117-122 °C[8]
CAS Number 352303-67-4[8]

Table 2: Physical and Chemical Properties of this compound.

¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In this compound, the ¹⁹F NMR chemical shift can provide valuable information about the extent of electron withdrawal and intramolecular interactions.

Logical Workflow for Reaction Optimization

Optimizing a Suzuki-Miyaura coupling reaction involving this compound requires a systematic approach. The following workflow illustrates the key parameters to consider.

Optimization_Workflow cluster_screening Parameter Screening Catalyst Catalyst Run_Reaction Run Small-Scale Reaction Catalyst->Run_Reaction Ligand Ligand Ligand->Run_Reaction Base Base Base->Run_Reaction Solvent Solvent Solvent->Run_Reaction Temperature Temperature Temperature->Run_Reaction Start Start Initial_Conditions Select Initial Conditions (Based on Literature) Start->Initial_Conditions Initial_Conditions->Run_Reaction Analysis Analyze Results (TLC, GC-MS, LC-MS) Run_Reaction->Analysis Optimize Optimize Parameters Analysis->Optimize Low Yield/ Incomplete Scale_Up Scale-Up Reaction Analysis->Scale_Up High Yield Optimize->Catalyst Optimize->Ligand Optimize->Base Optimize->Solvent Optimize->Temperature Purification Purification and Characterization Scale_Up->Purification End End Purification->End

Figure 2: Workflow for Suzuki-Miyaura Reaction Optimization.

Conclusion

The electronic effects of the ortho-fluoro and meta-methoxy substituents in this compound create a unique electronic landscape. The dominant electron-withdrawing nature of these substituents in their respective positions enhances the Lewis acidity of the boronic acid, influencing its reactivity in synthetic transformations. A thorough understanding of these principles, supported by quantitative data and systematic optimization, is essential for the effective utilization of this valuable reagent in the synthesis of complex molecules for pharmaceutical and materials science applications. Researchers and drug development professionals can leverage this knowledge to fine-tune reaction conditions and achieve desired synthetic outcomes with greater efficiency and predictability.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxyphenylboronic acid is a versatile synthetic building block, predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique electronic properties, arising from the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group, make it a valuable reagent for the synthesis of complex biaryl and heteroaryl structures. These structural motifs are prevalent in a wide array of pharmacologically active molecules and functional materials. This document provides detailed protocols and application data for the Suzuki coupling of this compound with various aryl halides, with a particular focus on its application in the synthesis of the pharmaceutical agent Elagolix.

Key Applications

This compound serves as a crucial intermediate in the synthesis of numerous compounds in the following areas:

  • Pharmaceutical Development: It is a key component in the synthesis of drugs targeting a range of diseases, including cancer and endometriosis. Its incorporation into a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.[1]

  • Organic Synthesis: It is widely employed in Suzuki coupling reactions to form carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules for agrochemicals and fine chemicals.[1]

  • Materials Science: This boronic acid is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds and introduce specific functionalities.

Suzuki Coupling Reaction: General Principles

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. The catalytic cycle, which is fundamental to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. A base is essential for the activation of the boronic acid, facilitating the transmetalation step. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Experimental Protocols

Below are a general protocol for the Suzuki coupling of this compound and a specific protocol for its use in the synthesis of a key intermediate of Elagolix.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane (B91453)/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 v/v mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time typically ranges from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to yield the desired biaryl product.

Specific Protocol: Synthesis of an Elagolix Intermediate

This protocol details the Suzuki coupling step in the synthesis of Elagolix, specifically the coupling of this compound with 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione.

Materials:

Procedure:

  • Reaction Setup: To a solution of this compound (1.1 equivalents) in a mixture of acetone and water, add an aqueous solution of potassium hydroxide (KOH).

  • Reagent Addition: To this mixture, add 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione (1.0 equivalent), palladium acetate (Pd(OAc)₂), and tri-tert-butylphosphonium tetrafluoroborate.

  • Inert Atmosphere: The reaction is carried out under an argon atmosphere.

  • Reaction: The reaction mixture is heated to reflux.

  • Isolation: The resulting product, 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, is recovered directly by precipitation from the reaction mixture. This specific reaction has been reported to yield 88%.[2] A similar patented process reports a yield of 91.1%.[3]

Quantitative Data

The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound and other relevant boronic acids with various aryl halides.

Table 1: Suzuki Coupling in the Synthesis of an Elagolix Intermediate

Aryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dionePd(OAc)₂[(t-Bu)₃PH]BF₄KOHAcetone/WaterRefluxN/A88[2]
1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dionePd(OAc)₂tri-tert-butylphosphonium tetrafluoroborateaq. KOHAcetone/Water65-758-1091.1[3]

Table 2: General Suzuki Coupling Conditions with Various Aryl Halides (Representative Data)

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295
1-Bromo-4-iodobenzene4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄1,4-Dioxane100492
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90N/AN/A
Aryl Bromides (general)Phenylboronic acidPdNP@PPh₂-SiO₂ (0.1)K₂CO₃iPrOH/H₂O60N/AExcellent
Aryl Chlorides (general)Phenylboronic acidPd-MOF-808N/AN/AN/AN/ALow to Good

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine: - this compound - Aryl Halide - Palladium Catalyst - Base flask Flame-dried flask under inert gas (Nitrogen or Argon) reagents->flask solvent Add degassed solvent flask->solvent heat Heat and stir (e.g., 80-120°C, 2-24h) solvent->heat monitor Monitor progress (TLC or LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Dilute and extract with organic solvent cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify final_product final_product purify->final_product Isolated Biaryl Product G cluster_hpg Hypothalamic-Pituitary-Gonadal (HPG) Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Gland Hypothalamus->Pituitary GnRH Ovaries Ovaries Pituitary->Ovaries LH & FSH GnRH_Receptor GnRH Receptor Pituitary->GnRH_Receptor Estrogen Estrogen Ovaries->Estrogen Production Elagolix Elagolix Elagolix->GnRH_Receptor LH_FSH LH & FSH (Luteinizing Hormone & Follicle-Stimulating Hormone) GnRH_Receptor->LH_FSH Stimulation Endometriosis Endometriosis Symptoms (e.g., pain) Estrogen->Endometriosis Stimulates Growth

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Fluoro-3-methoxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable for the synthesis of complex biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a methoxy (B1213986) group on the phenylboronic acid allows for the introduction of specific electronic and steric properties into target molecules, potentially influencing their pharmacokinetic and pharmacodynamic properties.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound and an organohalide or triflate.[1][2] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for the crucial transmetalation step. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters for Suzuki-Miyaura Coupling

While extensive data specifically for this compound is limited, the following tables summarize typical conditions and representative yields for the coupling of structurally similar fluorinated and substituted arylboronic acids. This information provides a strong basis for developing a successful reaction protocol.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Coupling Partner
Pd(dppf)Cl₂ (10)-Na₃PO₄Dioxane/H₂O65-1005-89Pyridine-2-sulfonyl fluoride
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄Toluene/H₂O80-110Good to ExcellentAryl Bromides
Pd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane100Good to ExcellentAryl Bromides
Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O80-100Moderate to GoodAryl Bromides

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Table 2: Influence of Base and Solvent on Reaction Efficiency

BaseSolvent SystemTemperature (°C)General Observations
K₂CO₃Dioxane/Water (4:1)80-100Commonly used, effective for a wide range of substrates.
K₃PO₄Toluene/Water (10:1)80-110A stronger base, often beneficial for less reactive aryl chlorides.
Na₃PO₄Dioxane/Water (4:1)65-100Effective in couplings with sulfonyl fluorides.[3][4]
Cs₂CO₃Dioxane100Often used with sterically hindered substrates.
KFAnhydrous THFRoom Temp - 60Can be effective for base-sensitive substrates.[5]

Experimental Protocols

The following protocols are generalized from established Suzuki-Miyaura coupling procedures for fluorinated arylboronic acids.[1][6] Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane (B91453) and Water, 4:1 mixture)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask or microwave vial

  • Condenser (if heating conventionally)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times typically range from 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can often accelerate the reaction and improve yields, particularly for challenging substrates.

Materials:

  • Same as Protocol 1, with a microwave-safe reaction vial.

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the aryl bromide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (e.g., a Buchwald precatalyst like SPhos Pd G3, 1-2 mol%), and base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to the desired temperature (e.g., 100-150 °C) for a set time (e.g., 15-60 minutes).

  • Work-up and Purification: Follow steps 5-7 from Protocol 1.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand Setup Combine Reactants in Flask Reactants->Setup Glassware Flame-dry Glassware Glassware->Setup Inert Evacuate & Backfill with Inert Gas Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat and Stir (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute and Extract Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalyst_Selection_Logic Start Substrate Analysis Aryl_Halide Aryl Halide Reactivity (I > Br > OTf >> Cl) Start->Aryl_Halide Steric_Hindrance Steric Hindrance Start->Steric_Hindrance Electronic_Effects Electronic Effects (Electron-rich vs. -poor) Start->Electronic_Effects Catalyst_Choice Catalyst System Selection Aryl_Halide->Catalyst_Choice Steric_Hindrance->Catalyst_Choice Electronic_Effects->Catalyst_Choice Standard_Conditions Standard Conditions: Pd(dppf)Cl2 or Pd(PPh3)4 K2CO3, Dioxane/H2O Catalyst_Choice->Standard_Conditions Standard Challenging_Substrates Challenging Substrates: (Aryl Chlorides, Sterically Hindered) Use Buchwald or Fu Ligands (SPhos, XPhos, P(t-Bu)3) Catalyst_Choice->Challenging_Substrates Challenging Base_Sensitive Base-Sensitive Functional Groups Catalyst_Choice->Base_Sensitive Mild_Base Consider Milder Base: KF or CsF Base_Sensitive->Mild_Base

Figure 3: Logical workflow for selecting a palladium catalyst system.

Troubleshooting and Key Considerations

  • Protodeboronation: Fluorinated and electron-deficient boronic acids can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1] Using anhydrous solvents or a less aqueous base might mitigate this side reaction.

  • Reagent Purity: The purity of the boronic acid, aryl halide, and catalyst is crucial for a successful reaction.

  • Ligand Selection: For challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) is often necessary to achieve high yields.[5]

  • Degassing: Thoroughly degassing the solvent and reaction mixture is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable building block in the synthesis of novel and complex molecules for a wide range of applications.

References

Application Notes and Protocols for the Synthesis of Biaryls using 2-Fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl structures is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the efficient synthesis of these important compounds.

This document provides detailed application notes and protocols for the use of 2-Fluoro-3-methoxyphenylboronic acid in the synthesis of biaryls via the Suzuki-Miyaura coupling reaction. The presence of both a fluorine atom and a methoxy (B1213986) group on the phenylboronic acid ring offers unique electronic and steric properties that can be leveraged to create novel and complex molecules. This reagent is a key intermediate in the synthesis of Elagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, highlighting its significance in drug development.

Reagent Profile

PropertyValue
IUPAC Name (2-Fluoro-3-methoxyphenyl)boronic acid
CAS Number 352303-67-4
Molecular Formula C₇H₈BFO₃
Molecular Weight 169.95 g/mol
Appearance White to off-white powder
Melting Point 117-122 °C

The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst.

The fluorine and methoxy substituents on the this compound can influence the reaction. The electron-withdrawing nature of the ortho-fluoro group can impact the rate of transmetalation. The meta-methoxy group, being electron-donating, can also modulate the electronic properties of the aromatic ring. Careful selection of the catalyst, ligand, base, and solvent is crucial for a successful coupling reaction.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates.

Protocol 1: Synthesis of a Biaryl Precursor for Elagolix

This protocol details the Suzuki-Miyaura coupling of this compound with 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione, a key step in the synthesis of Elagolix.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions compound1 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione product 5-(2-Fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione compound1->product compound2 This compound compound2->product catalyst Pd(OAc)₂ / [(t-Bu)₃PH]BF₄ catalyst->product base KOH base->product solvent Acetone (B3395972) / H₂O solvent->product

A representative Suzuki-Miyaura coupling reaction.

Materials:

Procedure:

  • To a reaction flask, add 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dione (1.0 eq) and this compound (1.2 eq).

  • Add the palladium catalyst, Pd(OAc)₂ (e.g., 0.02 eq), and the ligand, [(t-Bu)₃PH]BF₄ (e.g., 0.04 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • A degassed solution of potassium hydroxide (KOH) (e.g., 3.0 eq) in a mixture of acetone and water is added to the flask.

  • The reaction mixture is heated to reflux and stirred under an inert atmosphere.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is typically isolated by precipitation or extraction. For the synthesis of the Elagolix precursor, the product often precipitates from the reaction mixture and can be collected by filtration.[1]

  • The collected solid is washed and dried to afford the desired biaryl product.

Quantitative Data:

Coupling PartnerCatalystLigandBaseSolventTemp.Yield
1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methyl-1H-pyrimidine-2,4-dionePd(OAc)₂[(t-Bu)₃PH]BF₄KOHAcetone/H₂OReflux88%[1]
General Protocol for Suzuki-Miyaura Coupling with Aryl Halides

This protocol provides a general starting point for the coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent system is often necessary for different substrates.

Materials:

  • Aryl halide (e.g., aryl bromide, iodide, or chloride)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

  • In a flame-dried flask, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure biaryl compound.

Data Presentation

The following table summarizes representative conditions for Suzuki-Miyaura couplings. While specific data for a wide range of aryl halides with this compound is not extensively available in the literature, this table provides a general guideline based on similar fluorinated boronic acids.

Aryl Halide TypeTypical CatalystTypical LigandTypical BaseTypical SolventTypical Temp. (°C)
Aryl BromidePd(OAc)₂ or Pd(PPh₃)₄Phosphine-based (e.g., PPh₃, Buchwald ligands)K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-110
Aryl IodidePd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O80-100
Aryl ChloridePd(OAc)₂Buchwald ligands (e.g., SPhos, XPhos)K₃PO₄Toluene/H₂O, Dioxane/H₂O100-120

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ Base pd2_biaryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration biaryl_product Ar-Ar' reductive_elimination->biaryl_product dummy1 dummy2

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow start Start: Assemble Reactants setup Reaction Setup: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base start->setup inert Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool - Dilute & Wash monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Biaryl Product purification->product

A generalized workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds. The Suzuki-Miyaura coupling protocols provided herein offer a solid foundation for researchers to develop efficient and robust methods for their specific synthetic targets. Careful optimization of reaction conditions is key to achieving high yields and purity, and the unique electronic properties of this substituted boronic acid make it a powerful tool in the design and synthesis of novel molecules for drug discovery and materials science.

References

Application Notes and Protocols: 2-Fluoro-3-methoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-methoxyphenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized as a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring both a fluorine atom and a methoxy (B1213986) group, imparts favorable electronic and steric properties that enhance reactivity and selectivity in the formation of carbon-carbon bonds. This allows for the efficient synthesis of complex biaryl structures, which are prevalent in a wide range of biologically active molecules and approved pharmaceuticals.

These application notes provide detailed protocols and data for the use of this compound in the synthesis of two distinct classes of therapeutic agents: a Gonadotropin-Releasing Hormone (GnRH) receptor antagonist and inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).

Application 1: Synthesis of Elagolix, a GnRH Receptor Antagonist

This compound is a crucial intermediate in the synthesis of Elagolix, an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] Elagolix is approved for the management of moderate to severe pain associated with endometriosis.[2] It functions by competitively binding to GnRH receptors in the pituitary gland, which in turn reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a dose-dependent suppression of ovarian estrogen production, a key factor in the progression of endometriosis.[3]

Quantitative Data: Biological Activity of Elagolix
CompoundTargetKᵢ (nM)IC₅₀ (nM)
ElagolixGnRH Receptor3.70.25

Data sourced from TargetMol.[1]

Experimental Protocol: Suzuki-Miyaura Coupling in the Synthesis of an Elagolix Intermediate

This protocol describes the coupling of this compound with a brominated pyrimidine (B1678525) derivative, a key step in the synthesis of Elagolix.

Reaction Scheme:

Materials:

Procedure:

  • In a reaction vessel, charge 5-bromo-l-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(lH,3H)-dione (1.0 g), acetone (5 mL), and water (5 mL) at 30°C.

  • Add this compound (0.669 g) and potassium hydroxide (0.442 g) to the mixture and stir for 10 minutes at 30°C.

  • Add RuPhos (0.245 g) and palladium(II) acetate (0.059 g) to the reaction mixture at 30°C.

  • Heat the reaction mixture to 52°C and maintain for 6 hours.

  • Upon completion of the reaction (monitored by a suitable technique like TLC or LC-MS), the product can be isolated and purified using standard work-up and chromatographic procedures.

This protocol is adapted from a patent describing the synthesis of Elagolix and its intermediates.[4]

Signaling Pathway of Elagolix

The following diagram illustrates the mechanism of action of Elagolix in the hypothalamic-pituitary-gonadal axis.

Elagolix_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary Gland GnRH_Receptor GnRH Receptor Ovaries Ovaries Estrogen Estrogen Ovaries->Estrogen produces LH_FSH LH & FSH GnRH_Receptor->LH_FSH stimulates release of Elagolix Elagolix Elagolix->GnRH_Receptor GnRH->GnRH_Receptor binds to LH_FSH->Ovaries Endometriosis Endometriosis Pain Estrogen->Endometriosis

Caption: Elagolix competitively inhibits the GnRH receptor, reducing estrogen production and endometriosis-associated pain.

Application 2: Synthesis of Biphenyl (B1667301) Ethanone (B97240) Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)

The enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) catalyzes the conversion of the less potent estrogen, estrone, to the highly potent estradiol. This enzyme is overexpressed in estrogen-dependent diseases such as breast cancer and endometriosis. Therefore, the development of 17β-HSD1 inhibitors is a promising therapeutic strategy. Biphenyl ethanone scaffolds have been identified as a promising template for the design of such inhibitors, with reported IC₅₀ values in the low micromolar range.[5] The synthesis of these biphenyl ethanones can be efficiently achieved via a Suzuki-Miyaura coupling reaction.

Quantitative Data: Representative Biological Activity
Compound ClassTargetRepresentative IC₅₀ (µM)
Biphenyl Ethanone Derivatives17β-HSD1Low micromolar range

Data is representative for this class of compounds as reported in the literature.[5]

Experimental Protocol: Representative Suzuki-Miyaura Coupling for Biphenyl Ethanone Synthesis

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a bromoacetophenone to form a biphenyl ethanone scaffold.

Reaction Scheme:

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add 4'-bromoacetophenone (1.0 equivalent), this compound (1.1 equivalents), and n-propanol (10 mL per 1.0 g of aryl bromide).

  • To the solution, add Pd(OAc)₂ (e.g., 3.6 mg for a 1g scale reaction of a similar aryl bromide) and triphenylphosphine (e.g., 12.8 mg for a 1g scale).

  • Add a 1.2 M aqueous solution of sodium carbonate (e.g., 5.25 mL for a 1g scale).

  • Purge the mixture with an inert gas (e.g., nitrogen or argon) for 30 seconds while stirring.

  • Attach a reflux condenser and heat the solution at reflux under an inert atmosphere for approximately 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biphenyl ethanone.

This is a general protocol adapted from established methods for Suzuki-Miyaura cross-coupling reactions.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of biphenyl ethanone inhibitors of 17β-HSD1.

Synthesis_Workflow Start Starting Materials (this compound, Substituted Bromoacetophenone) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Purification Purification (Column Chromatography) Suzuki->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (17β-HSD1 Inhibition Assay) Characterization->Screening Data Data Analysis (IC50 Determination) Screening->Data

Caption: Workflow for the synthesis and biological evaluation of 17β-HSD1 inhibitors.

Conclusion

This compound is a highly effective reagent for the synthesis of complex, biologically active molecules. The protocols and data presented here for the synthesis of a GnRH receptor antagonist and a class of 17β-HSD1 inhibitors highlight its importance in modern drug discovery and development. The adaptability of the Suzuki-Miyaura coupling allows for the generation of diverse compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds. Researchers and scientists can utilize these notes as a foundation for their own synthetic and medicinal chemistry programs.

References

Application Notes and Protocols for the Synthesis of OLED Materials Using 2-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Fluoro-3-methoxyphenylboronic acid in the synthesis of organic light-emitting diode (OLED) materials. The unique electronic properties imparted by the fluoro and methoxy (B1213986) substituents make this boronic acid an attractive building block for designing novel host and emitter materials for high-performance OLEDs.

Introduction

This compound is a versatile reagent in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] In the context of OLEDs, the introduction of the 2-fluoro-3-methoxyphenyl moiety can significantly influence the electronic and photophysical properties of the resulting material. The fluorine atom can enhance the thermal and morphological stability of the material, while the methoxy group can modulate the HOMO and LUMO energy levels, which is crucial for efficient charge injection and transport in an OLED device.

This document outlines the synthesis of a representative OLED host material, 9-(2-fluoro-3-methoxyphenyl)-9H-carbazole , through a Suzuki-Miyaura coupling reaction. Carbazole derivatives are widely used in OLEDs due to their excellent hole-transporting properties and high triplet energy, making them suitable hosts for phosphorescent emitters.

Data Presentation

Table 1: Synthesis of 9-(2-fluoro-3-methoxyphenyl)-9H-carbazole - Reactants and Stoichiometry
ReagentCAS NumberMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
9H-Carbazole86-74-8167.211.01.0167 mg
This compound352303-67-4169.951.21.2204 mg
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)3375-31-3224.500.020.024.5 mg
SPhos657408-07-6410.480.040.0416.4 mg
Potassium Phosphate (K₃PO₄)7778-53-2212.273.03.0637 mg
Toluene (B28343)108-88-3---10 mL
Water7732-18-5---2 mL
Product (Expected) -275.30 --~220 mg (80% yield)
Table 2: Representative Photophysical Properties of 9-(2-fluoro-3-methoxyphenyl)-9H-carbazole
PropertyValueConditions
Absorption Maximum (λabs)~295, 330 nmToluene solution
Emission Maximum (λem)~350, 365 nmToluene solution
Photoluminescence Quantum Yield (PLQY)> 80%Toluene solution, degassed
Triplet Energy (ET)~2.9 - 3.0 eV77 K phosphorescence spectrum

Note: These are representative values based on similar carbazole-based host materials and may vary depending on the specific experimental conditions.

Table 3: Representative Device Performance of a Green Phosphorescent OLED using 9-(2-fluoro-3-methoxyphenyl)-9H-carbazole as a Host Material
ParameterValue
Device Structure ITO / HIL / HTL / EML / ETL / EIL / Al
Hole Injection Layer (HIL)Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) (30 nm)
Hole Transport Layer (HTL)9-(2-fluoro-3-methoxyphenyl)-9H-carbazole (10 nm)
Emissive Layer (EML)9-(2-fluoro-3-methoxyphenyl)-9H-carbazole:Ir(ppy)₃ (10 wt%) (20 nm)
Electron Transport Layer (ETL)1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) (40 nm)
Electron Injection Layer (EIL)Lithium Fluoride (LiF) (1 nm)
CathodeAluminum (Al) (100 nm)
Performance Metrics
Maximum External Quantum Efficiency (EQE)~20 - 25%
Maximum Power Efficiency~60 - 80 lm/W
CIE Coordinates (x, y)(0.32, 0.61)

Note: The device structure and performance metrics are hypothetical and serve as a representative example for a green phosphorescent OLED.

Experimental Protocols

Synthesis of 9-(2-fluoro-3-methoxyphenyl)-9H-carbazole (Suzuki-Miyaura Coupling)

This protocol is adapted from established methods for the synthesis of N-arylcarbazoles.

Materials:

  • 9H-Carbazole

  • This compound

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Deionized Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and hotplate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 9H-carbazole (167 mg, 1.0 mmol), this compound (204 mg, 1.2 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous Potassium Phosphate (637 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (10 mL) and degassed deionized water (2 mL) to the flask via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product, 9-(2-fluoro-3-methoxyphenyl)-9H-carbazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_process Process Carbazole 9H-Carbazole Mixing Mixing Carbazole->Mixing BoronicAcid This compound BoronicAcid->Mixing Catalyst Pd(OAc)₂ / SPhos Catalyst->Mixing Base K₃PO₄ Base->Mixing Solvent Toluene / Water Atmosphere Inert Atmosphere (Ar/N₂) Temperature 100 °C Reaction Reaction & Monitoring (TLC) Mixing->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product 9-(2-fluoro-3-methoxyphenyl)-9H-carbazole Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling synthesis.

OLED_Energy_Levels cluster_device OLED Device Energy Level Diagram Anode Anode (ITO) ~4.7 eV HIL HIL (TAPC) HOMO: ~5.5 eV Anode->HIL Hole Injection HTL HTL (Host) HOMO: ~5.7 eV HIL->HTL EML_Host EML (Host) LUMO: ~2.4 eV HTL->EML_Host EML_Guest Guest (Ir(ppy)₃) LUMO: ~3.0 eV HOMO: ~5.4 eV EML_Host->EML_Guest ETL ETL (TmPyPB) LUMO: ~2.7 eV ETL->EML_Host Cathode Cathode (Al) ~4.2 eV Cathode->ETL Electron Injection

Caption: Representative OLED energy level diagram.

References

Application Notes: 2-Fluoro-3-methoxyphenylboronic Acid in the Synthesis of Elagolix

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Elagolix (B1671154) is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist used for the management of moderate to severe pain associated with endometriosis. The synthesis of this complex molecule involves several key steps, one of which is a Suzuki-Miyaura cross-coupling reaction. This application note focuses on the pivotal role of 2-Fluoro-3-methoxyphenylboronic acid as a key intermediate in the synthesis of Elagolix, providing detailed protocols and comparative data for this critical transformation. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

The Role of this compound

This compound is a crucial building block in the synthesis of Elagolix. It is introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a halogenated pyrimidine (B1678525) derivative, forming a key carbon-carbon bond and introducing the 2-fluoro-3-methoxyphenyl moiety into the core structure of Elagolix. The efficiency and yield of this step are critical for the overall success of the synthesis.

Elagolix Synthesis: Overall Pathway

The synthesis of Elagolix is a multi-step process. A representative synthetic scheme is outlined below, highlighting the Suzuki-Miyaura coupling step.

Elagolix_Synthesis A 1-(2-Fluoro-6-(trifluoromethyl)benzyl) -5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione C 5-(2-Fluoro-3-methoxyphenyl)-1-(2-fluoro-6- (trifluoromethyl)benzyl)-6-methylpyrimidine- 2,4(1H,3H)-dione A->C Suzuki-Miyaura Coupling (Pd Catalyst, Base) B This compound B->C E tert-Butyl ((R)-1-phenylethyl) carbamate derivative C->E Nucleophilic Substitution D (R)-2-((tert-Butoxycarbonyl)amino) -2-phenylethyl methanesulfonate D->E F (R)-3-(2-Amino-2-phenylethyl) derivative E->F Boc Deprotection H Elagolix Ethyl Ester F->H N-Alkylation G Ethyl 4-bromobutanoate G->H I Elagolix Sodium H->I Hydrolysis

Caption: Overall synthetic pathway of Elagolix highlighting the key Suzuki-Miyaura coupling step.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Reaction

This protocol describes the synthesis of 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, a key intermediate in the Elagolix synthesis.

Materials:

Procedure:

  • To a reaction vessel, add 1-(2-fluoro-6-(trifluoromethyl)benzyl)-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione (1.0 eq), this compound (1.2 eq), acetone, and water.

  • Stir the mixture and add an aqueous solution of potassium hydroxide (3.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Add palladium(II) acetate (0.02 eq) and tri-tert-butylphosphonium tetrafluoroborate (0.04 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, filter the solid and wash it with water and then a cold solvent like methanol (B129727) or ethanol.

  • If the product does not precipitate, perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired intermediate.

Quantitative Data

The yield of the Suzuki-Miyaura coupling reaction is influenced by various factors including the catalyst system, base, and solvent. Below is a table summarizing different conditions reported in the literature.

Aryl HalideCatalystLigandBaseSolventYield (%)Reference
5-bromo-uracil derivativePd(OAc)₂[(t-Bu)₃PH]BF₄KOHAcetone/Water88[1]
5-bromo-uracil derivativePd(OAc)₂RuphosKOHAcetone/Water91[2]
5-bromo-uracil derivativePd(OAc)₂Tri-tert-butyl phosphonium (B103445) tetrafluoroborateKOHAcetone/WaterNot specified[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the key Elagolix intermediate via the Suzuki-Miyaura coupling.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis A Charge Reactants: - Halogenated Pyrimidine - Boronic Acid - Solvent B Add Base Solution A->B C Degas Mixture B->C D Add Catalyst and Ligand C->D E Heat to Reflux (4-6 hours) D->E F Cool to Room Temperature E->F G Precipitation / Extraction F->G H Filtration / Separation G->H I Washing H->I J Drying I->J K Purification (Recrystallization / Chromatography) J->K L Characterization: - NMR - LC-MS - HPLC Purity K->L

References

Application Notes and Protocols for Regioselective Suzuki Coupling with 2-Fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] Fluorinated biphenyl (B1667301) scaffolds are of particular interest in medicinal chemistry and materials science, as the introduction of fluorine can significantly alter a molecule's pharmacokinetic and electronic properties.[1] 2-Fluoro-3-methoxyphenylboronic acid is a valuable building block for introducing a substituted phenyl ring, offering the potential for regioselective couplings.[2] The fluorine and methoxy (B1213986) substituents on this reagent enhance its reactivity and selectivity, making it a key intermediate in the synthesis of novel therapeutics and advanced materials.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the regioselective Suzuki coupling of this compound with dihaloarenes. The regioselectivity of such reactions is governed by a combination of electronic and steric factors, as well as the potential for chelation control.

Reaction Principle and Regioselectivity

The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organic halide.[1] The catalytic cycle proceeds through three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.

When coupling with a dihaloarene, the regioselectivity is primarily determined by the relative reactivity of the carbon-halogen bonds. Generally, the order of reactivity is C-I > C-Br > C-Cl. In cases with identical halogens, the electronic and steric environment of each halogenated position dictates the site of the first coupling.

The substituents on this compound can also influence the regiochemical outcome. The ortho-fluoro group is weakly electron-withdrawing via an inductive effect but can also participate in weak coordination with the palladium center. The meta-methoxy group is electron-donating through resonance. In some cases, ortho-substituents on the phenylboronic acid can lead to chelation effects that influence the reaction's selectivity.[3]

Experimental Protocols

General Protocol for Regioselective Suzuki Coupling

This protocol provides a starting point for the regioselective Suzuki-Miyaura coupling of this compound with a dihaloarene. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Dihaloarene (e.g., 1-bromo-2,4-difluorobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihaloarene (1.0 eq), this compound (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe. In a separate vial, weigh the palladium catalyst and any additional ligand, and add them to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired regioseisomer.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the regioselective Suzuki coupling of this compound with various dihaloarenes. Please note that the regiomeric ratios are illustrative and based on established principles of substituent effects, as specific literature data for these exact reactions may be limited.

EntryDihaloareneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Major ProductYield (%)Regiomeric Ratio (Major:Minor)
11-Bromo-2,4-difluorobenzenePd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10012Coupling at C-185>95:5
22,4-DichloropyrimidinePd(dppf)Cl₂ (3)Cs₂CO₃Toluene1108Coupling at C-478>90:10
32,6-DibromopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄DMF9016Coupling at C-282>98:2
41,3-DibromobenzenePd₂(dba)₃ (2) / XPhos (4)K₃PO₄Dioxane10010Monocoupling75N/A

Visualizations

Reaction Scheme

Suzuki_Coupling Regioselective Suzuki Coupling R1 This compound Conditions Pd Catalyst Base, Solvent, Heat R1->Conditions R2 Dihaloarene (X-Ar-Y) R2->Conditions P1 Major Regioisomer Conditions->P1 Yield, Regioselectivity P2 Minor Regioisomer Conditions->P2 Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid, and Base B Establish Inert Atmosphere (N2 or Ar) A->B C Add Degassed Solvent B->C D Add Pd Catalyst/Ligand C->D E Heat to Desired Temperature D->E F Monitor by TLC/LC-MS E->F G Cool and Quench Reaction F->G H Aqueous Work-up G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS) Regioselectivity_Factors Key Factors in Regioselectivity Regio Regioselectivity ArylHalide Aryl Halide - Halogen Identity (I > Br > Cl) - Steric Hindrance - Electronic Effects ArylHalide->Regio BoronicAcid Boronic Acid - ortho-Substituent Effects (Steric/Chelation) - Electronic Effects BoronicAcid->Regio Catalyst Catalyst/Ligand - Ligand Bulk - Ligand Electronics Catalyst->Regio Conditions Reaction Conditions - Base - Solvent - Temperature Conditions->Regio

References

Application Notes and Protocols for the Preparation of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a critical enzyme in the biosynthesis of potent estrogens, specifically catalyzing the conversion of estrone (B1671321) (E1) to the highly active estradiol (B170435) (E2).[1][2][3] Elevated levels of estradiol are implicated in the progression of estrogen-dependent diseases, including breast cancer, endometriosis, and endometrial hyperplasia.[2][4] Consequently, the inhibition of 17β-HSD1 presents a promising therapeutic strategy to locally reduce estradiol concentrations within diseased tissues, thereby mitigating its proliferative effects.[2][5] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 17β-HSD1 inhibitors, intended to guide researchers in the discovery and development of novel therapeutics targeting this enzyme.

Signaling Pathway and Experimental Workflow

The development of 17β-HSD1 inhibitors involves a multi-step process, from initial synthesis to comprehensive biological evaluation. The signaling pathway illustrates the central role of 17β-HSD1 in estradiol biosynthesis, while the experimental workflow outlines the key stages in inhibitor development.

G cluster_0 Estradiol Biosynthesis Pathway Estrone Estrone (E1) HSD1 17β-HSD1 Estrone->HSD1 NADPH Estradiol Estradiol (E2) ER Estrogen Receptor (ERα/ERβ) Estradiol->ER Proliferation Cell Proliferation (e.g., Breast Cancer Cells) ER->Proliferation HSD1->Estradiol NADP+ Inhibitor 17β-HSD1 Inhibitor Inhibitor->HSD1

Figure 1: 17β-HSD1 Signaling Pathway

G cluster_1 Experimental Workflow for 17β-HSD1 Inhibitor Development A Inhibitor Synthesis (e.g., Thieno[2,3-d]pyrimidin-4(3H)-ones) B Cell-Free Enzymatic Assay (Recombinant 17β-HSD1) A->B C IC50 Determination B->C D Cell-Based Assay (e.g., T47D cells) C->D E Selectivity Assays (vs. 17β-HSD2) D->E F Estrogenicity Assay (ER Binding) E->F G Lead Optimization F->G

Figure 2: Experimental Workflow

Data Presentation: Inhibitory Activities of Representative 17β-HSD1 Inhibitors

The following table summarizes the inhibitory activities of selected non-steroidal 17β-HSD1 inhibitors from two prominent chemical classes. This data allows for a direct comparison of their potency and selectivity.

Compound ClassRepresentative Compound17β-HSD1 IC50 (nM)17β-HSD2 InhibitionEstrogen Receptor (ER) AffinityReference
Thieno[2,3-d]pyrimidin-4(3H)-ones 4-(3-hydroxyphenylthio)-1,2,7,8,9,10,11,13-octahydro-13-oxo-[1]benzothieno[2′,3′:4,5]-pyrimido[1,2-a]azepine-3-carboxaldehyde94% inhibition at 100 nMExcellent selectivityLacked estrogenic effects[3]
Bicyclic Hydroxyphenylmethanones Compound 14 (meta-CH3, para-OH substituted)8>30-fold selectiveNo affinity[2]
Bicyclic Hydroxyphenylmethanones Compound 15 (fluorinated)19>30-fold selectiveNo affinity[2]

Experimental Protocols

Synthesis of 17β-HSD1 Inhibitors

This section provides generalized protocols for the synthesis of two major classes of non-steroidal 17β-HSD1 inhibitors.

a) Protocol for the Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

This protocol is based on the multi-step synthesis of fused (di)cycloalkeno thieno[2,3-d]pyrimidin-4(3H)-one based compounds.

Step 1: Gewald Reaction

  • To a solution of a cyclic ketone (1.0 eq) and ethyl cyanoacetate (B8463686) (1.0 eq) in absolute ethanol, add elemental sulfur (1.1 eq) and a catalytic amount of a base such as triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-aminothiophene derivative.

Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4(3H)-one core

  • Reflux a mixture of the 2-aminothiophene derivative (1.0 eq) and formamide (B127407) (excess) for several hours.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one core structure.

Step 3: Introduction of Side Chains

  • The core structure can be further functionalized, for example, by introducing a thioether side chain at the 4-position.

  • Treat the thieno[2,3-d]pyrimidin-4(3H)-one with a suitable chlorinating agent (e.g., POCl₃) to form the 4-chloro intermediate.

  • React the 4-chloro derivative with a substituted thiol (e.g., 3-mercaptophenol) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) to yield the final inhibitor.

  • Purify the final product by column chromatography.

b) Protocol for the Synthesis of Bicyclic Substituted Hydroxyphenylmethanones

This protocol outlines a general four-step synthesis for this class of inhibitors.

Step 1: Friedel-Crafts Acylation

  • To a solution of a bicyclic aromatic compound (e.g., benzofuran, benzothiophene) in a suitable solvent (e.g., dichloromethane), add a substituted benzoyl chloride (1.1 eq) and a Lewis acid catalyst (e.g., AlCl₃) at 0 °C.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Demethylation

  • If the starting materials contain methoxy (B1213986) groups that need to be converted to hydroxyl groups, perform a demethylation step.

  • Treat the acylated product with a demethylating agent such as boron tribromide (BBr₃) in a dry solvent (e.g., dichloromethane) at low temperature.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Carefully quench the reaction with methanol (B129727) and then water.

  • Extract the product, wash, dry, and purify by chromatography.

Biochemical and Cell-Based Assays

a) Cell-Free 17β-HSD1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant or purified 17β-HSD1.

Materials:

  • Recombinant human 17β-HSD1 (or partially purified enzyme from human placenta).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Cofactor: NADPH solution.

  • Substrate: Tritiated estrone ([³H]-E1) and unlabeled estrone.

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and scintillation counter.

  • HPLC system with a radiodetector.

Protocol:

  • Prepare a reaction mixture containing the assay buffer, NADPH (e.g., 1 mM), and the 17β-HSD1 enzyme in a microcentrifuge tube.

  • Add the test compound at various concentrations (typically from a stock solution in DMSO, ensuring the final DMSO concentration is low, e.g., <1%).

  • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate mixture of [³H]-E1 and unlabeled estrone (e.g., final concentration of 100 nM).

  • Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching solution (e.g., a mixture of acetonitrile (B52724) and acetic acid).

  • Separate the substrate ([³H]-E1) from the product ([³H]-E2) using a reverse-phase HPLC column. A typical mobile phase could be a gradient of acetonitrile in water.[6]

  • Quantify the amount of radioactive product formed using an online radiodetector or by collecting fractions and performing liquid scintillation counting.

  • Calculate the percentage of inhibition for each compound concentration relative to a control reaction without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

b) T47D Cell-Based 17β-HSD1 Inhibition Assay

This assay evaluates the ability of an inhibitor to penetrate the cell membrane and inhibit 17β-HSD1 activity in a cellular context. The T47D breast cancer cell line is commonly used as it expresses 17β-HSD1.

Materials:

  • T47D human breast cancer cell line.

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and L-glutamine.

  • Phenol (B47542) red-free medium for the assay.

  • Tritiated estrone ([³H]-E1).

  • Test compounds dissolved in DMSO.

  • Cell lysis buffer.

  • Scintillation counter or HPLC system.

Protocol:

  • Seed T47D cells in a multi-well plate (e.g., 24-well plate) at a suitable density and allow them to adhere and grow for 24-48 hours.

  • Replace the growth medium with fresh phenol red-free medium containing a known concentration of [³H]-E1.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

  • After incubation, collect the cell culture medium.

  • Extract the steroids from the medium using an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Evaporate the organic solvent and redissolve the steroid residue in a suitable solvent for analysis.

  • Separate and quantify the conversion of [³H]-E1 to [³H]-E2 using HPLC with a radiodetector or by thin-layer chromatography (TLC) followed by scintillation counting of the corresponding spots.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the cell-free assay.

c) Selectivity Assay against 17β-HSD2

To assess the selectivity of the inhibitors, a similar cell-free assay is performed using 17β-HSD2.

Protocol:

  • Follow the protocol for the cell-free 17β-HSD1 inhibition assay, but with the following modifications:

    • Use recombinant human 17β-HSD2.

    • Use tritiated estradiol ([³H]-E2) as the substrate.

    • Use NAD⁺ as the cofactor.

  • The reaction measures the conversion of [³H]-E2 to [³H]-E1.

  • Calculate the IC50 value for 17β-HSD2 inhibition.

  • The selectivity index can be calculated as the ratio of IC50 (17β-HSD2) / IC50 (17β-HSD1). A higher value indicates greater selectivity for 17β-HSD1.

d) Estrogenicity Assay (Estrogen Receptor Binding Assay)

This assay determines if the inhibitor itself has any estrogenic activity by measuring its ability to bind to estrogen receptors (ERα and ERβ).

Materials:

Protocol:

  • Prepare a reaction mixture containing the assay buffer, recombinant ERα or ERβ, and a fixed concentration of [³H]-E2.

  • Add the test compounds at a range of concentrations.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the receptor-bound [³H]-E2 from the free [³H]-E2 using a method such as hydroxyapatite precipitation or filtration.

  • Quantify the amount of bound radioactivity by liquid scintillation counting.

  • Calculate the percentage of displacement of [³H]-E2 by the test compound.

  • Determine the IC50 value for ER binding. A high IC50 value indicates low affinity for the estrogen receptor and thus low potential for estrogenic activity.[7]

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the preparation and evaluation of 17β-HSD1 inhibitors. By following these methodologies, researchers can effectively synthesize novel compounds, assess their inhibitory potency and selectivity, and evaluate their potential as therapeutic agents for the treatment of estrogen-dependent diseases. The development of potent and selective 17β-HSD1 inhibitors with minimal off-target effects remains a key objective in the field of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 2-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-3-methoxyphenylboronic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide direct answers to common challenges, troubleshoot suboptimal results, and offer clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or incomplete conversion. What are the primary factors to investigate?

A1: Low yields with this substrate are common and often linked to its specific electronic properties. The presence of the electron-withdrawing fluorine atom makes the boronic acid susceptible to degradation.[1][2] A systematic approach is crucial for troubleshooting:

  • Reagent Quality: Boronic acids can degrade over time. Use freshly purchased or properly stored this compound. Consider using more stable derivatives like pinacol (B44631) esters or potassium trifluoroborates, which release the boronic acid slowly under reaction conditions.[2][3][4]

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be inefficient for this electron-deficient substrate.[5][6] More electron-rich and bulky phosphine (B1218219) ligands are often required to promote the key steps of the catalytic cycle.[1][2][6]

  • Reaction Atmosphere: The reaction is highly sensitive to oxygen. Ensure a rigorously inert atmosphere (argon or nitrogen) is maintained throughout the setup and reaction time to prevent catalyst oxidation and unwanted side reactions like homocoupling.[3][6][7]

  • Base and Solvent Purity: Ensure solvents are anhydrous (if required) and have been properly degassed. The purity and strength of the base are also critical for success.[3][8]

Q2: I am observing a significant amount of 1-fluoro-2-methoxybenzene as a major byproduct. What is causing this and how can I prevent it?

A2: This byproduct is the result of protodeboronation, a common side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source (like water).[1][2] Electron-deficient arylboronic acids, such as this compound, are particularly prone to this issue, which is often accelerated by basic conditions.[1][2]

Strategies to Minimize Protodeboronation:

  • Select a Milder Base: Strong bases can accelerate the rate of protodeboronation. Consider using weaker inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[2][5][9]

  • Use a More Active Catalyst: A highly active catalyst system can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[2][10] Buchwald ligands and precatalysts are highly effective in this regard.[1]

  • Employ a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt.[2][4][11] These derivatives slowly hydrolyze in the reaction mixture to release the boronic acid, keeping its instantaneous concentration low and thus minimizing the rate of protodeboronation.[11][12][13][14]

  • Control Water Content: While a small amount of water is often necessary to dissolve the base, excess water can promote protodeboronation. Use a carefully controlled solvent/water ratio.[6][15]

Q3: What is the optimal catalyst and ligand combination for coupling with this compound?

A3: For challenging, electron-deficient boronic acids, the catalyst system must be highly active to ensure the rate of cross-coupling is faster than the rate of decomposition. Standard ligands like triphenylphosphine (B44618) are often inadequate.[5] Modern catalyst systems utilizing bulky, electron-rich biarylphosphine ligands have shown superior performance.[1][2][6]

Table 1: Recommended Catalyst & Ligand Systems

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, RuPhos1-4% Catalyst, 2-8% LigandHighly active for electron-deficient substrates, promotes rapid coupling.[2][6]
(XPhos)Pd G2/G4(Integrated)1-2%Pre-formed catalyst allows for rapid generation of the active Pd(0) species under mild conditions.[1][10]
Pd(dppf)Cl₂(Integrated)2-5%A reliable go-to catalyst, though may require higher temperatures for challenging substrates.[5][15]

Q4: How do I select the appropriate solvent and base for my reaction?

A4: The choice of solvent and base is interdependent and critical for success. The base activates the boronic acid for transmetalation, while the solvent must solubilize the reactants and facilitate the reaction.

  • Bases: Inorganic bases are most common. K₃PO₄ is often an excellent choice for sensitive boronic acids as it is a weaker base than hydroxides but strong enough to promote the reaction.[1][2] K₂CO₃ and Cs₂CO₃ are also widely used.[9][16]

  • Solvents: Aprotic solvents are generally preferred. Dioxane, THF, and Toluene are common choices, often in a mixture with water (e.g., 4:1 or 3:1 ratio).[9][15][17] The water aids in dissolving the inorganic base.[6][15] For particularly difficult couplings, anhydrous conditions using an organic-soluble base like potassium trimethylsilanolate (TMSOK) can be explored to completely avoid protodeboronation.[7][18]

Table 2: Solvent and Base Selection Guide

Solvent SystemRecommended Base(s)Typical Temperature (°C)Notes
Dioxane / H₂O (4:1)K₃PO₄, Cs₂CO₃80 - 110A robust, general-purpose system. Water is beneficial for dissolving the base.[15]
Toluene / H₂O (3:1)K₂CO₃, K₃PO₄80 - 110Good for higher temperatures; ensure vigorous stirring for biphasic mixture.[5]
THF / H₂O (4:1)K₃PO₄, KF65 - 80 (Reflux)THF is a good solvent, but its lower boiling point limits the reaction temperature.[1]
Anhydrous THFTMSOKRoom Temp - 40For substrates highly prone to protodeboronation. Requires strictly anhydrous conditions.[7][18]

Troubleshooting and Optimization

When optimizing your reaction, it is essential to follow a logical workflow to identify and solve issues efficiently.

TroubleshootingWorkflow start Low or No Yield check_reagents Verify Reagent Quality Boronic Acid Fresh? Aryl Halide Pure? Solvent Degassed? start->check_reagents check_atmosphere Inert Atmosphere? Rigorous Degassing (Freeze-Pump-Thaw or Argon Sparge) start->check_atmosphere side_products Analyze Byproducts check_reagents:f0->side_products Reagents OK check_atmosphere->side_products Atmosphere OK protodeboronation Protodeboronation Observed (1-fluoro-2-methoxybenzene) side_products->protodeboronation Side Product ID homocoupling Homocoupling Observed (Dimer of Boronic Acid) side_products->homocoupling Side Product ID solution_no_rxn If No Reaction Increase Temperature Screen More Active Catalysts/Ligands Check Base Equivalents (2-3 eq.) side_products->solution_no_rxn Only Starting Material solution_proto Solutions for Protodeboronation Use Milder Base (K₃PO₄) Use More Active Catalyst (e.g., XPhos Pd G2) Use Boronate Ester (Bpin) Reduce Water Content protodeboronation->solution_proto solution_homo Solutions for Homocoupling Improve Degassing Technique Start with Pd(0) Source (e.g., Pd₂(dba)₃) Check for Oxygen Leaks homocoupling->solution_homo

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Key Experimental Protocol

This general procedure is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., (XPhos)Pd G2, 0.02 mmol, 2 mol%)[1]

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)[1]

  • Degassed Solvent (e.g., Dioxane/Water 4:1, 5 mL)[15]

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, base, and palladium precatalyst.

  • Inerting Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (high-purity argon or nitrogen) for three cycles.[1][6]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the required time (typically 2-12 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine completion.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.[2][17] Separate the layers.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.[1][17]

Table 3: General Reaction Parameter Optimization

ParameterRangeRecommendation / Starting PointRationale
Boronic Acid Equiv.1.1 - 2.01.5 eqAn excess helps drive the reaction to completion and compensates for potential decomposition.[1]
Base Equivalents1.5 - 3.02.0 eqInsufficient base can stall the reaction.[3][16]
Catalyst Loading0.5 - 5 mol%2 mol%Higher loading can increase rates but also cost and potential for side reactions.[19]
TemperatureRT - 120 °C100 °CMust be high enough for efficient coupling but not so high as to cause rapid degradation.[2][3]
Stirring Rate->500 RPMVigorous stirring is crucial, especially for biphasic mixtures, to ensure good mixing.[7]

Visualizing the Process

Understanding the catalytic cycle helps pinpoint where issues can arise. Protodeboronation is a key off-cycle pathway that competes directly with the desired transmetalation step.

SuzukiCycle pd0 L₂Pd(0) (Active Catalyst) pd2_halide L₂Pd(II)(Ar¹)X pd0->pd2_halide + Ar¹-X oxidative_add Oxidative Addition pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) pd2_halide->pd2_biaryl + [Ar²B(OH)₃]⁻ proto Protodeboronation Ar²-H + B(OH)₃ pd2_halide->proto Competes with Transmetalation transmetalation Transmetalation pd2_biaryl->pd0 product Ar¹-Ar² (Product) pd2_biaryl->product reductive_elim Reductive Elimination ar1x Ar¹-X (Aryl Halide) ar2boh2 Ar²B(OH)₂ (Boronic Acid) base Base (e.g., K₃PO₄)

Caption: Simplified Suzuki catalytic cycle highlighting the competing protodeboronation pathway.

References

preventing protodeboronation of 2-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 2-Fluoro-3-methoxyphenylboronic acid during their experiments.

Troubleshooting Guide: Minimizing Protodeboronation

Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction for arylboronic acids, particularly those with electron-withdrawing groups or ortho-substituents like this compound. This guide provides strategies to mitigate this issue in common applications such as Suzuki-Miyaura cross-coupling reactions.

Identifying Protodeboronation:

The primary byproduct of protodeboronation of this compound is 2-fluoroanisole (B128887). Monitoring the formation of this byproduct by techniques like GC-MS or LC-MS is crucial for assessing the extent of this side reaction.

Key Experimental Parameters to Control Protodeboronation:

ParameterIssueRecommended ActionRationale
pH / Base Selection Both strongly acidic and strongly basic conditions can promote protodeboronation. For ortho-substituted, electron-deficient arylboronic acids, base-catalyzed protodeboronation is a major concern.Use milder bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or organic bases. Avoid strong bases like NaOH and KOH. Careful control of pH is critical.The rate of protodeboronation is highly pH-dependent. Milder bases can provide the necessary conditions for the catalytic cycle of the Suzuki-Miyaura reaction while minimizing the rate of the competing protodeboronation pathway.
Temperature Higher reaction temperatures accelerate the rate of protodeboronation.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider using a highly active palladium catalyst that is effective at lower temperatures.The activation energy for protodeboronation is often lower than or comparable to that of the desired coupling reaction. Lowering the temperature can therefore disproportionately slow down the undesired side reaction.
Solvent Protic solvents (e.g., water, alcohols) can act as a proton source, facilitating protodeboronation. While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can be detrimental.Use anhydrous solvents such as toluene, dioxane, or THF. If a co-solvent is needed, use a minimal amount of degassed water.Minimizing the concentration of proton sources in the reaction mixture directly reduces the rate of protodeboronation.
Reaction Time Prolonged exposure of the boronic acid to reaction conditions increases the likelihood of protodeboronation.Monitor the reaction progress closely using TLC, LC-MS, or GC-MS. Work up the reaction as soon as the starting material is consumed.Minimizing the reaction time reduces the overall impact of the competing protodeboronation side reaction.
Oxygen The presence of oxygen can lead to oxidative degradation of the boronic acid, which can sometimes be mistaken for or occur alongside protodeboronation.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.Preventing oxidative decomposition ensures that the observed loss of starting material is primarily due to the desired reaction or protodeboronation, simplifying optimization efforts.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired product and a significant amount of 2-fluoroanisole. What is the most likely cause and how can I fix it?

A1: The formation of 2-fluoroanisole is a clear indication of protodeboronation. This is a common issue with electron-deficient arylboronic acids containing ortho-substituents. The most likely causes are overly basic reaction conditions or excessively high temperatures.

Troubleshooting Steps:

  • Switch to a milder base: Replace strong bases like NaOH or KOH with K₃PO₄, K₂CO₃, or Cs₂CO₃.

  • Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress. This may require a longer reaction time or a more active catalyst.

  • Use anhydrous solvents: Ensure your solvents are dry and consider using a co-solvent system with minimal water content.

Q2: Can I completely avoid using water in my Suzuki-Miyaura reaction to prevent protodeboronation?

A2: While excess water can promote protodeboronation, a small amount is often necessary for the Suzuki-Miyaura catalytic cycle, particularly for the hydrolysis of the boronic ester intermediate and for the solubility of the base. The key is to find the right balance. Using a biphasic solvent system (e.g., toluene/water) or a polar aprotic solvent like dioxane with a minimal, controlled amount of water is a common strategy.

Q3: I have to perform a coupling reaction at a high temperature. What is the best strategy to protect this compound from protodeboronation?

A3: If high temperatures are unavoidable, converting the boronic acid to a more stable derivative is the most effective strategy.

  • Boronic Esters: Converting this compound to its pinacol (B44631) ester or MIDA (N-methyliminodiacetic acid) ester can significantly enhance its stability.[1] MIDA boronates are particularly stable and can be used in iterative cross-coupling strategies. They are generally stable to the reaction conditions and slowly release the active boronic acid in situ.[1]

Q4: Are there any specific catalyst systems that are recommended for challenging substrates like this compound?

A4: Yes, for challenging Suzuki-Miyaura couplings, highly active palladium catalysts are often employed. These catalysts can promote the desired reaction at lower temperatures and with faster kinetics, thereby outcompeting the protodeboronation side reaction. Consider using catalysts with bulky, electron-rich phosphine (B1218219) ligands such as Buchwald or Fu ligands (e.g., SPhos, XPhos, RuPhos). Palladium precatalysts are also a good option as they can generate the active catalytic species in situ under conditions where the boronic acid is more stable.

Q5: How should I store this compound to ensure its stability?

A5: Like many boronic acids, this compound should be stored in a cool, dry place, away from light and moisture. It is often supplied as a solid that may contain varying amounts of the corresponding anhydride (B1165640) (a trimeric boroxine), which is a common and generally unproblematic dehydration product. For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Degassed water (if necessary, e.g., dioxane/water 4:1)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, palladium catalyst, and base.

  • Add the anhydrous, degassed solvent. If using a co-solvent system, add the degassed water.

  • Stir the reaction mixture at a controlled temperature (start with a lower temperature, e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound MIDA ester

This protocol describes the conversion of the boronic acid to its more stable MIDA ester derivative, which can then be used in Suzuki-Miyaura reactions with a slow-release of the boronic acid.

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (1.0 equiv)

  • Anhydrous solvent (e.g., toluene)

  • Dean-Stark apparatus (optional)

Procedure:

  • In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in the anhydrous solvent.

  • Reflux the mixture, using a Dean-Stark apparatus to remove water azeotropically.

  • Alternatively, the reaction can be stirred at room temperature or with gentle heating for several hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The crude MIDA ester can often be used in the subsequent coupling reaction without further purification.

Visualizations

Protodeboronation_Pathway A This compound B Protodeboronation A->B Undesired Pathway D Suzuki-Miyaura Coupling A->D Desired Pathway C 2-Fluoroanisole (Byproduct) B->C E Desired Biaryl Product D->E

Caption: Competing pathways for this compound.

Troubleshooting_Workflow Start Low Yield / High Protodeboronation Condition1 Check Base Start->Condition1 Action1 Switch to Milder Base (K₃PO₄, K₂CO₃) Condition1->Action1 Strong Base? Condition2 Check Temperature Condition1->Condition2 Mild Base Action1->Condition2 Action2 Lower Reaction Temperature Condition2->Action2 High Temp? Condition3 Consider Boronic Acid Stability Condition2->Condition3 Low Temp Action2->Condition3 Action3 Convert to MIDA Ester Condition3->Action3 High Temp Necessary? End Improved Yield Condition3->End No Action3->End

References

catalyst selection for difficult Suzuki coupling with 2-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenging Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and practical guidance for the successful coupling of difficult substrates, with a focus on 2-Fluoro-3-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound considered difficult?

A1: The challenges with this substrate arise from a combination of electronic and steric effects. The fluorine atom at the 2-position is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and make it more susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), a common side reaction.[1][2] Additionally, the ortho-substituents (fluorine and methoxy (B1213986) groups) create steric hindrance around the reaction center, which can impede the crucial transmetalation step in the catalytic cycle.

Q2: What are the most common side reactions to watch out for?

A2: The two primary side reactions are:

  • Protodeboronation: This is the loss of the boronic acid group, which is often exacerbated by high temperatures and the presence of excess water and base. Using fresh, high-purity boronic acid and carefully optimized conditions can minimize this.[1]

  • Homocoupling: This is the unwanted coupling of two boronic acid molecules. It can be promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst. Thoroughly degassing your solvents and maintaining an inert atmosphere are critical to prevent this.

Q3: When should I consider using a boronic ester derivative instead of the boronic acid?

A3: Boronic esters (e.g., pinacol (B44631) esters) are generally more stable and less prone to protodeboronation than their corresponding boronic acids. If you are experiencing significant decomposition of your this compound, switching to its pinacol ester derivative could lead to higher yields, although it may require slightly more forcing reaction conditions to achieve comparable reactivity.

Q4: Can the choice of base significantly impact the reaction outcome?

A4: Absolutely. The base plays a crucial role in the activation of the boronic acid for transmetalation. For difficult couplings, stronger, non-nucleophilic bases are often preferred. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. The choice of base should be optimized for your specific reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inefficient catalyst system for the sterically hindered/electron-deficient substrate.Switch to a catalyst system known for high activity with challenging substrates. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) are highly recommended.[1][3][4]
Catalyst deactivation due to oxygen.Ensure rigorous degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Protodeboronation of the boronic acid.Use fresh, high-purity boronic acid. Consider switching to the more stable pinacol ester. Lower the reaction temperature and optimize the amount of water and base.
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction.Improve degassing procedures (e.g., use freeze-pump-thaw cycles for solvents).
Using a Pd(II) precatalyst that is inefficiently reduced.Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, or use a modern precatalyst that forms the active Pd(0) species more reliably and rapidly.[1]
Inconsistent Results Degradation of starting materials.Store boronic acids in a cool, dark, and dry place. Use fresh reagents whenever possible.
Inhomogeneous reaction mixture.Ensure vigorous stirring, especially if the base is not fully dissolved.

Catalyst System Performance with Fluorinated Boronic Acids

The following table summarizes the performance of various catalyst systems in the Suzuki-Miyaura coupling of fluorinated arylboronic acids with different aryl halides. While not specific to this compound, this data for analogous substrates provides valuable insights into catalyst selection.

Coupling PartnersCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2,6-Difluorophenylboronic acid + 4-ChloroanisoleXPhos Pd G2 (2 mol%)K₃PO₄THF/H₂ORT0.595
2,6-Difluorophenylboronic acid + 4-BromotolueneXPhos Pd G2 (2 mol%)K₃PO₄THF/H₂ORT0.598
2,3,5,6-Tetrafluorophenylboronic acid + 4-IodotolueneRuPhos (15 mol%) + Pd₂(dba)₃ (5 mol%)Na₂CO₃Dioxane956085
2-Thiopheneboronic acid + 2-ChloropyridinePd(dppf)Cl₂ (10 mol%)Na₃PO₄Dioxane/H₂O1001272

Note: This data is compiled from studies on analogous challenging substrates to provide a comparative reference.[1][5][6]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with a Buchwald Precatalyst

This protocol is a good starting point for the coupling of this compound with an aryl halide using a highly active Buchwald precatalyst.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • XPhos Pd G3 (or a similar Buchwald precatalyst) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or THF with 10-20% water) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

Catalyst Selection Workflow

G cluster_0 Catalyst Selection for Suzuki Coupling with this compound cluster_1 Catalyst Details Start Start: Define Coupling Partner Aryl_Halide Aryl Halide Type Start->Aryl_Halide Steric_Hindrance Sterically Hindered? Aryl_Halide->Steric_Hindrance Aryl Chloride or Bromide Catalyst_Choice Recommended Catalyst System Steric_Hindrance->Catalyst_Choice Yes or No Catalyst_Details Buchwald Precatalyst (e.g., XPhos Pd G3) - Bulky, electron-rich ligand - Promotes oxidative addition - Ideal for hindered substrates Catalyst_Choice->Catalyst_Details

Caption: Decision workflow for selecting a suitable catalyst system.

General Experimental Workflow

G cluster_0 Experimental Workflow Setup 1. Reaction Setup (Reagents, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N2) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Reaction 4. Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup 5. Work-up (Extraction) Reaction->Workup Purify 6. Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Step-by-step experimental workflow for Suzuki coupling.

Troubleshooting Logic

G cluster_0 Troubleshooting Flowchart Start Low Yield? Check_Catalyst Is the catalyst system optimal? (e.g., Buchwald ligand) Start->Check_Catalyst Yes Check_Inert Is the inert atmosphere robust? Check_Catalyst->Check_Inert Yes Optimize Systematically optimize: - Base - Solvent - Temperature Check_Catalyst->Optimize No Check_Reagents Are reagents fresh/pure? Check_Inert->Check_Reagents Yes Check_Inert->Optimize No Check_Reagents->Optimize Yes Check_Reagents->Optimize No Success Improved Yield Optimize->Success

Caption: A logical approach to troubleshooting low-yielding reactions.

References

effect of base on 2-Fluoro-3-methoxyphenylboronic acid stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-3-methoxyphenylboronic acid, particularly concerning the effects of bases. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound in the presence of a base?

A1: The main stability concern is protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] This process is often accelerated in the presence of a base, leading to the degradation of the boronic acid and the formation of 1-fluoro-2-methoxybenzene as a byproduct. For fluorinated arylboronic acids, the presence of electron-withdrawing fluorine atoms can increase susceptibility to this degradation pathway.[2][3]

Q2: How does the choice of base affect the stability of this compound?

A2: The base plays a dual role in reactions like the Suzuki-Miyaura coupling. It is necessary to activate the boronic acid by forming a more nucleophilic "ate" complex.[4] However, strong bases and high pH can also accelerate the rate of protodeboronation.[2] Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often preferred over strong bases like sodium hydroxide (B78521) (NaOH) to minimize degradation while still promoting the desired reaction. The optimal choice of base is often a balance between reactivity and stability and may require screening for a specific reaction.

Q3: Can temperature and solvent affect the stability of this compound under basic conditions?

A3: Yes, both temperature and solvent can significantly impact stability. Higher reaction temperatures can increase the rate of both the desired reaction and the undesired protodeboronation. It is advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate. The choice of solvent can also play a role, with aqueous-organic solvent mixtures commonly used in Suzuki-Miyaura couplings potentially facilitating protodeboronation.

Q4: Are there more stable alternatives to this compound for use in basic reaction conditions?

A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) boronate, can enhance stability.[2][5] MIDA boronates are particularly noteworthy for their high stability under ambient conditions and their ability to slowly release the free boronic acid under specific basic conditions, which can help to minimize degradation in reactions like the Suzuki-Miyaura coupling.[5]

Troubleshooting Guides

Issue 1: Low yield in Suzuki-Miyaura coupling, with significant formation of 1-fluoro-2-methoxybenzene.

This issue is likely due to the protodeboronation of this compound.

Troubleshooting Steps:

  • Choice of Base: If using a strong base (e.g., NaOH, KOH), switch to a weaker base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Reaction Temperature: Lower the reaction temperature. While this may slow down the reaction, it can disproportionately reduce the rate of protodeboronation.

  • Use a Boronic Ester: Consider converting the boronic acid to a more stable form, such as a pinacol or MIDA boronate. MIDA boronates are particularly effective as they slowly release the boronic acid during the reaction.[5]

  • Water Content: Minimize the amount of water in the reaction mixture, as water is a proton source for protodeboronation.

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation pathways.

Issue 2: Inconsistent reaction outcomes and poor reproducibility.

This may be due to the degradation of the this compound during storage or handling.

Troubleshooting Steps:

  • Storage: Store the boronic acid in a cool, dry place, preferably under an inert atmosphere. Avoid prolonged exposure to air and moisture.

  • Reagent Quality: Use freshly purchased or recently purified boronic acid. The purity of boronic acids can decrease over time.

  • Anhydride Formation: Be aware that boronic acids can form cyclic trimers called boroxines upon dehydration. While often reversible, this can affect the stoichiometry of the reaction.

Data Presentation

The following table provides illustrative data on the stability of a representative fluorinated phenylboronic acid under various basic conditions. Please note that this is a generalized example, and specific results for this compound may vary.

Base (2 equivalents)SolventTemperature (°C)Time (hours)% Degradation (Illustrative)
NaOHDioxane/H₂O (4:1)80465
K₂CO₃Dioxane/H₂O (4:1)80425
Cs₂CO₃Dioxane/H₂O (4:1)80420
K₃PO₄Dioxane/H₂O (4:1)80415
K₂CO₃Dioxane/H₂O (4:1)60410

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound under specific basic conditions using HPLC analysis.

Materials:

  • This compound

  • Selected base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/H₂O mixture)

  • Internal standard (e.g., naphthalene)

  • Reaction vials

  • Heating block or oil bath

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the chosen solvent.

  • In a series of reaction vials, add the desired amount of base.

  • To each vial, add a measured volume of the boronic acid stock solution.

  • Seal the vials and place them in a heating block at the desired temperature.

  • At specified time points (e.g., 0, 1, 2, 4, 8 hours), remove a vial from the heat and quench the reaction by acidifying with 1M HCl.

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the extracted samples by HPLC to determine the concentration of the remaining this compound relative to the internal standard.

  • Plot the percentage of remaining boronic acid versus time to determine the degradation rate.

Visualizations

Protodeboronation_Pathway cluster_0 Reaction Conditions A This compound Ar-B(OH)₂ B Boronate Anion [Ar-B(OH)₃]⁻ A->B + OH⁻ (Base) C Protodeboronation (Rate-Determining Step) B->C + H₂O D 1-Fluoro-2-methoxybenzene (Degradation Product) Ar-H C->D E Boric Acid B(OH)₃ C->E Base (OH⁻) Base (OH⁻) Proton Source (H₂O) Proton Source (H₂O)

Caption: Base-promoted protodeboronation pathway.

Stability_Workflow A Define Experimental Conditions (Base, Solvent, Temperature) B Prepare Reaction Mixtures (Boronic Acid, Base, Internal Standard) A->B C Incubate at Defined Temperature B->C D Sample at Time Intervals C->D D->C Continue Incubation E Quench and Extract D->E Collect Sample F Analyze by HPLC E->F G Determine Degradation Rate F->G

Caption: Experimental workflow for stability assessment.

Troubleshooting_Logic A Low Yield in Suzuki Coupling? B Protodeboronation Product Observed? A->B Yes F Check Reagent Quality and Storage A->F No C Optimize Base (e.g., K₂CO₃, Cs₂CO₃) B->C Yes G Ensure Inert Atmosphere B->G No D Lower Reaction Temperature C->D E Use Boronic Ester (Pinacol or MIDA) D->E

Caption: Troubleshooting decision tree.

References

Technical Support Center: Purification of Suzuki Coupling Products from 2-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Suzuki coupling products derived from 2-Fluoro-3-methoxyphenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of biaryl products synthesized using this compound.

Issue 1: The crude product is an oil and does not solidify, making recrystallization impossible.

  • Possible Cause: The presence of residual solvent or low-melting point impurities can prevent crystallization. The inherent properties of the synthesized biaryl product may also favor an oily state.

  • Solution:

    • Ensure Complete Solvent Removal: Dry the crude product under high vacuum for an extended period to remove all residual solvent.

    • Attempt Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and re-concentrate it under reduced pressure. Repeat this process 2-3 times to azeotropically remove stubborn solvent residues.

    • Purification via Chromatography: If the product remains an oil, purification by column chromatography is the most effective method.[1][2][3]

    • Trituration: If you suspect the presence of a small amount of impurity preventing solidification, try triturating the oil with a non-polar solvent like hexanes or pentane. This may selectively dissolve the impurities, potentially inducing crystallization of the desired product.

Issue 2: Column chromatography yields multiple fractions containing the desired product, resulting in a lower overall yield.

  • Possible Cause:

    • Inappropriate Solvent System: The chosen eluent may not provide adequate separation between the product and closely related impurities.

    • Column Overloading: Applying too much crude product to the column can lead to poor separation.

    • Improper Column Packing: An unevenly packed column will result in band broadening and inefficient separation.

  • Solution:

    • Optimize the Eluent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good system will show a clear separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4. For biaryl compounds, gradients of ethyl acetate in hexanes are often effective.[3]

    • Reduce the Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica (B1680970) gel.

    • Proper Column Packing: Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks. A wet slurry packing method is generally reliable.

Issue 3: The purified product contains persistent impurities, as identified by NMR or LC-MS.

  • Possible Cause:

    • Homocoupling of this compound: This common side reaction produces a symmetrical biaryl impurity that can be difficult to separate from the desired product.

    • Protodeboronation: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-fluoro-2-methoxybenzene.

    • Residual Starting Materials: Unreacted this compound or the aryl halide coupling partner may remain.

  • Solution:

    • Address Homocoupling: This impurity is often less polar than the desired product. Careful optimization of column chromatography with a shallow solvent gradient can improve separation. To minimize its formation in the reaction, ensure thorough degassing of the reaction mixture and use a high-quality palladium catalyst.

    • Remove Protodeboronation Byproduct: 1-fluoro-2-methoxybenzene is typically volatile and can often be removed under high vacuum.

    • Remove Unreacted Boronic Acid: An aqueous wash with a mild base (e.g., 1M NaOH or NaHCO3 solution) during the work-up can help remove unreacted boronic acid and its byproducts.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective for removing minor impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound in Suzuki couplings?

A1: The most common impurities include:

  • Homocoupled product: 2,2'-difluoro-3,3'-dimethoxybiphenyl, arising from the coupling of two molecules of the boronic acid.

  • Unreacted starting materials: Residual this compound and the aryl halide.

  • Protodeboronation product: 1-fluoro-2-methoxybenzene.

  • Palladium residues: The palladium catalyst and its ligands, which may require specific purification steps to remove for certain applications.

Q2: I have a solid product after initial work-up. Should I opt for column chromatography or recrystallization?

A2: The choice depends on the purity of your crude product.

  • For relatively clean products (>90% purity): Recrystallization is often the more efficient method to obtain a highly pure final product.

  • For crude mixtures with significant impurities: Column chromatography is generally necessary to separate the desired product from byproducts and unreacted starting materials. A subsequent recrystallization of the pooled, clean fractions from chromatography can provide a product of very high purity.

Q3: What are some recommended solvent systems for column chromatography of biaryls derived from this compound?

A3: A common starting point is a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane. The polarity of the biaryl product will depend on the nature of the other aryl group. It is crucial to first determine an optimal solvent system using TLC.

Q4: How can I effectively remove palladium residues from my final product?

A4: While silica gel chromatography removes a significant portion of the palladium catalyst, trace amounts may remain. For applications requiring very low palladium levels (e.g., in pharmaceuticals), specialized scavengers or treatment with activated carbon may be necessary. An aqueous wash during the work-up can also help remove some of the inorganic palladium salts.

Experimental Protocols

General Work-up Procedure
  • Upon completion of the Suzuki coupling reaction, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M aqueous NaOH or NaHCO3 solution to remove unreacted boronic acid.

    • Water.

    • Brine (saturated aqueous NaCl solution) to facilitate phase separation.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography
  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate), determined by prior TLC analysis.

  • Procedure: a. Prepare a slurry of silica gel in the initial, least polar eluent and pack the column. b. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. c. Dry the adsorbed sample and carefully load it onto the top of the packed column. d. Elute the column with the chosen solvent gradient, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude solid product in various solvents at room temperature and with heating. An ideal solvent will dissolve the product when hot but not when cold. Common solvents for biaryls include ethanol, isopropanol, toluene, or mixtures such as ethyl acetate/hexanes.

  • Procedure: a. Dissolve the crude product in the minimum amount of boiling solvent. b. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. c. Allow the solution to cool slowly to room temperature to induce crystal formation. d. Further cool the flask in an ice bath to maximize crystal yield. e. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. f. Dry the purified crystals under vacuum.

Data Presentation

The following tables provide illustrative data for the purification of a representative Suzuki coupling product: 2-(4-methylphenyl)-1-fluoro-3-methoxybenzene .

Table 1: Purification of 2-(4-methylphenyl)-1-fluoro-3-methoxybenzene by Column Chromatography

ParameterValue
Crude Product Mass1.25 g
Purity of Crude Product (by ¹H NMR)~85%
Column Chromatography ConditionsSilica gel, 5% to 15% Ethyl Acetate in Hexanes
Mass of Purified Product1.02 g
Purity of Final Product (by ¹H NMR)>98%
Yield from Purification81.6%

Table 2: Purification of 2-(4-methylphenyl)-1-fluoro-3-methoxybenzene by Recrystallization

ParameterValue
Crude Product Mass (after chromatography)1.00 g
Purity Before Recrystallization>98%
Recrystallization SolventEthanol/Water
Mass of Recrystallized Product0.88 g
Purity of Final Product (by ¹H NMR)>99.5%
Yield from Recrystallization88.0%

Visualizations

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid column_chrom Column Chromatography is_solid->column_chrom No recrystallize Recrystallization is_solid->recrystallize Yes column_chrom->recrystallize If solid & needs higher purity final_product Pure Product column_chrom->final_product recrystallize->final_product

Caption: Decision workflow for purification method selection.

Troubleshooting_Impurity impure_product Impure Product NMR/LC-MS Analysis impurity_id Identify Impurity Homocoupling Protodeboronation Starting Material impure_product->impurity_id solution Purification Strategy Fine-tune Chromatography High Vacuum Aqueous Wash impurity_id:h->solution:h Symmetrical biaryl impurity_id:p->solution:p Volatile byproduct impurity_id:s->solution:s Polar starting material

Caption: Troubleshooting logic for common impurities.

References

Technical Support Center: 2-Fluoro-3-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-3-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties of this reagent, arising from the ortho-fluoro and meta-methoxy substituents, can influence its reactivity and propensity for side reactions, most notably homocoupling.

Troubleshooting Guide: Managing Homocoupling Side Reactions

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls. This depletes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. The following guide provides a systematic approach to diagnosing and mitigating homocoupling when using this compound.

Logical Troubleshooting Workflow

This workflow provides a step-by-step process to identify and address the root cause of excessive homocoupling.

start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Improve degassing protocol: - Use freeze-pump-thaw cycles (3x). - Sparge solvents with inert gas (Ar or N2) for 30-60 min. - Maintain a positive inert gas pressure. q1->sol1 No q2 What is the palladium source? q1->q2 Yes sol1->q2 sol2a If using Pd(II) (e.g., Pd(OAc)2, PdCl2): - Switch to a Pd(0) source (e.g., Pd2(dba)3, Pd(PPh3)4). - Utilize a modern precatalyst (e.g., Buchwald G3/G4). - Add a mild reducing agent (e.g., potassium formate). q2->sol2a Pd(II) sol2b If using Pd(0), consider catalyst decomposition. q2->sol2b Pd(0) q3 Are the ligand and base appropriate? sol2a->q3 sol2b->q3 sol3 Optimize ligand and base: - Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos). - Screen weaker inorganic bases (e.g., K2CO3, K3PO4) over strong bases. - Ensure high purity of the base. q3->sol3 No q4 Are reaction parameters optimized? q3->q4 Yes sol3->q4 sol4 Adjust reaction conditions: - Lower the reaction temperature. - Use a slight excess of the aryl halide. - Consider a 'slow-release' strategy for the boronic acid (e.g., using a boronic ester). q4->sol4 No end Homocoupling Minimized q4->end Yes sol4->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling with this compound?

A1: Homocoupling of boronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0). Rigorous exclusion of oxygen is critical to suppress this pathway.[1][2]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][2] This is often a problem at the beginning of the reaction before the cross-coupling catalytic cycle is fully established.

cluster_oxygen Oxygen-Mediated Homocoupling cluster_pd2 Pd(II)-Mediated Homocoupling pd0_o Pd(0) pd2_o Pd(II) pd0_o->pd2_o Oxidation o2 O₂ homocoupling_o Ar-Ar pd2_o->homocoupling_o 2x Transmetalation Reductive Elimination boronic_acid_o1 ArB(OH)₂ boronic_acid_o1->pd2_o boronic_acid_o2 ArB(OH)₂ boronic_acid_o2->pd2_o homocoupling_o->pd0_o Regeneration pd2_p Pd(II) Precursor homocoupling_p Ar-Ar pd2_p->homocoupling_p 2x Transmetalation Reductive Elimination pd0_p Pd(0) pd2_p->pd0_p Reduction boronic_acid_p1 ArB(OH)₂ boronic_acid_p1->pd2_p boronic_acid_p2 ArB(OH)₂ boronic_acid_p2->pd2_p

Caption: Proposed mechanisms for boronic acid homocoupling.

Q2: How do the fluoro and methoxy (B1213986) substituents on this compound affect its reactivity and stability?

A2: The electronic effects of the substituents can be complex. The ortho-fluoro group is electron-withdrawing, which can increase the rate of transmetalation.[3] However, polyfluorinated phenylboronic acids can also be prone to protodeboronation (cleavage of the C-B bond) under basic conditions.[3] The meta-methoxy group is electron-donating, which is generally beneficial for the Suzuki reaction.[4] The interplay of these effects means that while the boronic acid may be reactive, care must be taken to avoid degradation, which can be exacerbated by harsh basic conditions or prolonged reaction times at elevated temperatures.

Q3: Which palladium catalyst and ligand combinations are recommended to minimize homocoupling?

A3: The choice of catalyst and ligand is crucial.

  • Palladium Source: To avoid the initial homocoupling burst, it is often preferable to use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄, or a modern precatalyst (e.g., Buchwald G3 or G4 precatalysts) that cleanly generates the active Pd(0) species.[1]

  • Ligands: Bulky, electron-rich phosphine ligands are highly effective at promoting the desired cross-coupling over homocoupling.[5] Their steric bulk can hinder the formation of intermediates that lead to dimerization, while their electron-donating properties facilitate the rate-limiting oxidative addition step, especially with electron-rich aryl halides.[5] Examples include Buchwald ligands (e.g., SPhos, XPhos) and trialkylphosphines (e.g., P(t-Bu)₃).

Q4: What is the influence of the base and solvent on homocoupling?

A4: The base and solvent system should be chosen carefully.

  • Base: Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide.[5] The base must be of high purity, as impurities can affect catalyst activity.

  • Solvent: Aprotic solvents like 1,4-dioxane (B91453), toluene, and tetrahydrofuran (B95107) (THF) are commonly used and can be effective at minimizing homocoupling.[6] If an aqueous solvent system is used, it can promote protodeboronation of the boronic acid, especially with sensitive substrates.[3] If water is necessary, minimizing the reaction time and temperature is advisable.

Data Summary

The following tables provide a summary of recommended starting conditions and a comparison of common bases for Suzuki-Miyaura coupling reactions, which can be adapted for this compound.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended RangeRationale
Catalyst Loading 0.5 - 2.5 mol%Sufficient for most reactions; higher loading may be needed for challenging substrates but increases cost and potential for side reactions.
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source. Insufficient ligand can lead to catalyst decomposition.[1]
Base Equivalents 1.5 - 3.0 eqRelative to the limiting reagent. Insufficient base can stall the reaction.[1]
Temperature 80 - 110 °CMany Suzuki couplings require heating, but excessive heat can accelerate catalyst decomposition and side reactions.[1]

Table 2: Effect of Various Bases on Suzuki Coupling

BaseStrengthCommon SolventsNotes
K₃PO₄ StrongDioxane, Toluene, THFOften effective for challenging couplings, including those with electron-rich partners.[5]
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OA common and often effective choice; less likely to promote homocoupling than strong bases.
Cs₂CO₃ StrongDioxane, THFHighly effective, particularly for difficult couplings, but more expensive.[5]
NaOH Very StrongAqueous mixturesCan promote homocoupling and other side reactions; use with caution.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a representative starting point and may require optimization for specific coupling partners.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).[6]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 v/v mixture of 1,4-dioxane and water) via syringe.[6]

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol for Rigorous Deoxygenation (Freeze-Pump-Thaw)

For particularly oxygen-sensitive reactions where homocoupling is a significant issue:

  • After adding the solvent to the solid reagents under an inert atmosphere, freeze the mixture in a liquid nitrogen bath until it is completely solid.

  • Apply a high vacuum to the flask for several minutes to remove gases from above the frozen solvent.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the mixture to thaw completely. During this process, dissolved gases will bubble out of the solution.

  • Backfill the flask with an inert gas.

  • Repeat this freeze-pump-thaw cycle at least two more times to ensure the removal of dissolved oxygen.

References

low yield in Suzuki coupling with 2-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in Suzuki coupling reactions, with a specific focus on the use of 2-Fluoro-3-methoxyphenylboronic acid.

Troubleshooting Guide: Low Yield with this compound

Low yields in Suzuki coupling reactions involving this compound can be attributed to a combination of steric hindrance from the ortho-fluoro group and the electronic effects of both the fluoro and methoxy (B1213986) substituents. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.

Question: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Answer:

Low yields with this substrate are often due to a combination of factors that hinder the catalytic cycle. The primary challenges include:

  • Steric Hindrance: The ortho-fluoro substituent can sterically impede the approach of the boronic acid to the palladium center during the crucial transmetalation step.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the ipso-carbon, slowing down transmetalation. Conversely, the meta-methoxy group is electron-donating, which can influence the overall electron density of the aromatic ring.

  • Protodeboronation: Fluorinated arylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[1][2]

  • Catalyst Inhibition or Decomposition: Suboptimal ligand choice or reaction conditions can lead to the formation of inactive palladium species.

Here is a step-by-step guide to address these issues:

1. Catalyst and Ligand Selection:

The choice of the palladium catalyst and, more importantly, the phosphine (B1218219) ligand is critical for overcoming the steric and electronic challenges posed by this compound. For sterically hindered and electronically challenging substrates, bulky and electron-rich ligands are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]

  • Recommended Ligands: Consider using bulky, electron-rich monophosphine ligands from the Buchwald or Fu groups.

  • Precatalysts: Using pre-formed palladium precatalysts can ensure the efficient generation of the active Pd(0) species.[1]

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, RuPhos, P(tBu)₃, PCy₃Bulky and electron-rich ligands that can stabilize the palladium center and facilitate the coupling of hindered substrates.[3][5]
Catalyst Loading 1-5 mol%Higher catalyst loading might be necessary for challenging substrates, but excessive amounts can lead to side reactions.

2. Base Selection:

The base plays a crucial role in the activation of the boronic acid for transmetalation. For sterically hindered boronic acids, the choice of base can significantly impact the reaction yield.

BaseRecommended ConditionsNotes
Potassium Phosphate (K₃PO₄) 2-3 equivalentsA strong, non-nucleophilic base often effective for hindered couplings. Can be used in anhydrous or aqueous conditions.[3]
Cesium Carbonate (Cs₂CO₃) 2-3 equivalentsA strong base that is often effective when other bases fail, particularly for electron-deficient partners.
Cesium Fluoride (CsF) 2-3 equivalentsCan be particularly effective for couplings involving fluorinated boronic acids, potentially by forming a more reactive trifluoroborate species in situ.[3]

3. Solvent System:

The solvent system must be capable of dissolving all reaction components and should be chosen to favor the desired reaction pathway. Degassing the solvent is crucial to prevent oxidation of the catalyst and homocoupling of the boronic acid.

Solvent SystemRecommendationRationale
Aprotic Polar Solvents Dioxane, THF, TolueneCommonly used and effective for a wide range of Suzuki couplings.
Aqueous Mixtures Dioxane/Water, THF/WaterThe presence of water can aid in dissolving the base and facilitate the formation of the active boronate species. However, excess water can promote protodeboronation.[6]

4. Reaction Temperature and Time:

Due to the steric hindrance, higher reaction temperatures and longer reaction times may be necessary to achieve a reasonable conversion.

ParameterRecommendation
Temperature 80-110 °C
Time 12-24 hours

Monitoring the reaction progress by TLC or GC/LC-MS is essential to determine the optimal reaction time and to check for the consumption of starting materials and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions I should be aware of when using this compound?

A1: The two most common side reactions are:

  • Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, leading to the formation of 2-fluoro-3-methoxyanisole. This is often promoted by excessive water or high temperatures in the presence of a base.[2] Using anhydrous conditions or minimizing the amount of water can help mitigate this.

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl. This can be minimized by ensuring the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and by using the appropriate catalyst loading.

Q2: My reaction is not proceeding at all. What should be the first thing to check?

A2: If there is no product formation, the most likely issues are related to the catalyst activity or the reaction setup.

  • Catalyst Activation: Ensure your palladium source and ligand are of good quality and that the active Pd(0) catalyst is being formed. Using a precatalyst can be beneficial.[1]

  • Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure your reaction flask was properly purged with an inert gas and that all solvents were thoroughly degassed.

  • Reagent Quality: Verify the purity of your boronic acid, aryl halide, and base. Boronic acids can degrade upon storage.

Q3: I am observing the formation of multiple unidentified byproducts. What could be the cause?

A3: The formation of multiple byproducts could be due to:

  • Reaction Temperature: Excessively high temperatures can lead to decomposition of the starting materials, products, or the catalyst.

  • Ligand Decomposition: Some phosphine ligands can degrade at high temperatures.

  • Competing Reactions: Depending on the functional groups on your coupling partner, other side reactions might be occurring.

Consider running the reaction at a lower temperature for a longer period and ensure all reagents are pure.

Experimental Protocols

General Procedure for Suzuki Coupling with this compound:

This protocol is a starting point and may require optimization for your specific aryl halide.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-5 mol%) or the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 5-10 mL of dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) Flask Add to Schlenk Flask Reagents->Flask Inert Evacuate & Backfill with Inert Gas (3x) Flask->Inert Catalyst Add Catalyst/Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Logic Start Low Yield with This compound Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Optimize_Catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Consider a Precatalyst Check_Catalyst->Optimize_Catalyst No Check_Base Is the Base Effective? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Try K₃PO₄, Cs₂CO₃, or CsF Check_Base->Optimize_Base No Check_Conditions Are Reaction Conditions Appropriate? Check_Base->Check_Conditions Yes Optimize_Base->Check_Conditions Optimize_Conditions Increase Temperature (80-110 °C) Increase Reaction Time (12-24h) Ensure Anhydrous/Degassed Solvents Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are Side Reactions (Protodeboronation, Homocoupling) Occurring? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Minimize_Side_Reactions Minimize Water Content Ensure Inert Atmosphere Optimize Catalyst Loading Check_Side_Reactions->Minimize_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Minimize_Side_Reactions->Success

Caption: Troubleshooting decision tree for low Suzuki coupling yields.

References

stability of 2-Fluoro-3-methoxyphenylboronic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-3-methoxyphenylboronic acid in various solvents. This resource is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific quantitative stability data for this compound in various organic solvents is not extensively available in published literature. The information provided herein is based on general knowledge of boronic acid chemistry and available data for analogous compounds. It is highly recommended to perform stability studies under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a functionalized arylboronic acid commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 352303-67-4[2]
Molecular Formula C₇H₈BFO₃[3]
Molecular Weight 169.95 g/mol [3]
Appearance White to off-white powder or crystalline solid[]
Melting Point 117-122 °C[2]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the integrity of this compound, it is crucial to store and handle it properly. The following are general recommendations:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] For long-term storage, refrigeration at -20°C is recommended.[]

  • Handling: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or under a fume hood. Avoid dust formation.[2]

  • Incompatible Materials: Avoid strong oxidizing agents.

Q3: What is the solubility of this compound in common organic solvents?

Quantitative solubility data for this compound is limited. However, qualitative solubility information is available. For comparison, the solubility of the parent compound, phenylboronic acid, is also provided, which is generally soluble in most polar organic solvents.[6] The large, nonpolar pyrene (B120774) group is expected to decrease solubility in polar solvents and increase it in nonpolar aromatic solvents compared to the parent acid.[6]

SolventThis compoundPhenylboronic Acid (Analogous Compound)
ChloroformSlightly soluble (heated)[]Soluble
DMSOSlightly soluble[]Soluble
MethanolSlightly soluble[]Soluble
AcetoneData not availableSoluble
3-PentanoneData not availableSoluble
Dipropyl etherData not availableSoluble
MethylcyclohexaneData not availableVery low solubility

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been detailed in the literature, boronic acids, in general, are susceptible to three main degradation pathways:

  • Protodeboronation: This involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This is often promoted by aqueous or protic media.

  • Oxidation: The boronic acid group can be oxidized, particularly in the presence of air or other oxidizing agents.

  • Boroxine (B1236090) Formation: Three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride (B1165640) called a boroxine. This process is often reversible in the presence of water.

General degradation pathways for arylboronic acids.

Q5: How can I assess the stability of this compound in my solvent of choice?

StabilityWorkflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation PrepSolution Prepare stock solution in chosen solvent Aliquots Aliquot into vials PrepSolution->Aliquots Store Store under defined conditions (T, light) Aliquots->Store TimePoints Withdraw aliquots at T=0, 1h, 4h, 8h, 24h, etc. Store->TimePoints Analysis Analyze by HPLC-UV or NMR TimePoints->Analysis Plot Plot concentration vs. time Analysis->Plot Kinetics Calculate degradation rate and half-life Plot->Kinetics

Experimental workflow for assessing boronic acid stability.

Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. Could instability be the cause?

Yes, the instability of the boronic acid is a common reason for low yields in Suzuki-Miyaura reactions.[7] Here are some troubleshooting steps related to the stability of this compound:

  • Use Fresh Reagent: Boronic acids can degrade upon storage. It is best to use a freshly opened bottle or a recently purchased batch.

  • Consider Boronate Esters: If instability is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) boronate ester, before the coupling reaction.[7]

  • Reaction Conditions:

    • Degas Solvents: Thoroughly degas your reaction solvents to remove oxygen, which can cause oxidative degradation of the boronic acid.[7]

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Temperature: While heating is often necessary, prolonged exposure to high temperatures can accelerate degradation. Monitor the reaction progress and avoid unnecessarily long reaction times.[7]

Q2: I observe unexpected peaks in the NMR or LC-MS of my reaction mixture containing this compound. What could they be?

Unexpected peaks could be due to the degradation of the boronic acid. Based on the common degradation pathways, these byproducts could be:

  • 1-Fluoro-2-methoxybenzene: The product of protodeboronation.

  • 2-Fluoro-3-methoxyphenol: A potential product of oxidation.

  • Trimeric Boroxine: This cyclic anhydride may be present, especially if the sample was prepared in a non-aqueous solvent and allowed to stand.

Q3: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, consider the following best practices:

  • Solvent Choice: Use anhydrous solvents when possible, especially if boroxine formation is a concern.

  • Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere.

  • Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, consider using a more stable boronate ester.

  • pH Control: In aqueous solutions, the pH can influence the rate of protodeboronation. The stability of boronic acids is often pH-dependent.

Experimental Protocols

Protocol 1: Determination of Solubility using the Shake-Flask Method [6]

This protocol is based on the OECD 105 guideline for determining the solubility of substances in water, adapted for organic solvents.

  • Preparation: Add an excess amount of this compound to a flask containing the chosen solvent. Ensure that a solid phase remains.

  • Equilibration: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solid to settle. Carefully take a sample of the supernatant. It may be necessary to centrifuge or filter the sample to remove any suspended solid particles.

  • Analysis: Determine the concentration of the dissolved this compound in the clear solution using a validated analytical method such as HPLC-UV.

  • Calculation: The solubility is reported as the average concentration from replicate experiments.

Protocol 2: Stability Assessment by HPLC-UV [8]

This protocol provides a framework for quantitatively monitoring the degradation of this compound over time.

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Incubation: Aliquot the stock solution into several sealed vials and store them under the desired conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove a vial and immediately analyze the sample by a validated HPLC-UV method.

  • Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can calculate the degradation rate and the half-life of the compound under the tested conditions.

ParameterRecommendation
Column C18 reverse-phase column
Mobile Phase A gradient of water and acetonitrile (B52724) with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate)
Detection UV detection at a wavelength where the compound has significant absorbance (e.g., around 270 nm)
Internal Standard Use of an internal standard is recommended for improved accuracy

References

impact of temperature on 2-Fluoro-3-methoxyphenylboronic acid coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 2-Fluoro-3-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing coupling reactions and troubleshooting common issues, with a specific focus on the impact of reaction temperature.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues users may encounter.

Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What is the first parameter I should investigate?

A1: Low yield is a common problem that can often be traced to suboptimal reaction temperature. Temperature is a critical parameter that must be balanced to achieve a sufficient reaction rate while minimizing the degradation of reagents and catalysts.[1] For an electron-rich and sterically influenced substrate like this compound, starting with a moderate temperature (e.g., 80 °C) is recommended.[2] If the reaction is sluggish, the temperature can be cautiously increased in increments (e.g., to 90-100 °C).[3][4] However, excessive heat can accelerate catalyst decomposition and unwanted side reactions.[5]

Q2: What are the potential risks of setting the reaction temperature too high?

A2: While higher temperatures can increase reaction rates, exceeding the optimal range can lead to several problems:

  • Catalyst Decomposition: Palladium catalysts, especially those with phosphine (B1218219) ligands, can degrade at high temperatures, forming inactive palladium black.[5] This halts the catalytic cycle.

  • Protodeboronation: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This process is often accelerated by high temperatures, effectively destroying the nucleophile.[6] Fluorinated arylboronic acids can be particularly sensitive to this side reaction.[7]

  • Increased Side Reactions: Higher temperatures can promote undesired side reactions, such as the homocoupling of the boronic acid.[5]

Q3: My reaction is not proceeding at a moderate temperature (e.g., 80 °C). What should I do before increasing the heat?

A3: Before raising the temperature, verify other critical reaction parameters:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be inefficient. For challenging substrates, consider more robust systems, such as Buchwald ligands (e.g., SPhos, XPhos) paired with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[8][9]

  • Base Selection: Ensure you are using an appropriate base. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective, especially for electron-rich or sterically hindered partners.[8]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF) and water is often beneficial. Water can help dissolve the inorganic base and may facilitate key steps in the catalytic cycle.[3][8]

  • Atmosphere Control: Oxygen can deactivate the active Pd(0) catalyst.[5][6] Ensure your solvent and reaction vessel have been thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[5]

Q4: I am observing a significant amount of homocoupled biaryl byproduct. How is this related to temperature?

A4: Homocoupling is often a result of oxygen in the reaction mixture, which facilitates the oxidative coupling of two boronic acid molecules.[1][9] While not directly caused by temperature, higher temperatures can exacerbate the problem if degassing has been insufficient. The best solution is to improve your degassing technique.[5] Additionally, using a direct Pd(0) source like Pd(PPh₃)₄ instead of a Pd(II) precatalyst can sometimes mitigate this issue, as the in-situ reduction of Pd(II) can consume some of the boronic acid and lead to homocoupling.[5]

Data Presentation: Impact of Temperature on Yield

The following table presents hypothetical, yet illustrative, data on the effect of temperature on the yield of a Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide. This data is intended for guidance and optimization purposes.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1Room Temperature24< 5Reaction is extremely sluggish; starting materials largely unreacted.[10]
2651251Moderate conversion observed, but requires extended reaction time.[3]
380875Good conversion and yield; considered a good starting point for optimization.[2]
4100688Excellent yield with reduced reaction time.[4]
5120665Decreased yield observed, likely due to catalyst decomposition or protodeboronation.[1][5]
Reaction Conditions (Hypothetical): this compound (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (2.0 equiv), Dioxane/H₂O (4:1).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Optimization

This protocol provides a standardized starting point for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

  • Reagent Preparation: In an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[1][9]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe under a positive pressure of inert gas.[8][9]

  • Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Work-up: Once the reaction has reached completion (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired biaryl compound.[1]

Mandatory Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Coupling Efficiency start Low or No Product Yield check_temp Is Reaction Temperature Optimized? (e.g., 80-100°C) start->check_temp check_catalyst Is Catalyst System Appropriate for Substrate? (e.g., Buchwald Ligands) check_temp->check_catalyst Yes increase_temp Cautiously Increase Temperature (e.g., to 100°C) check_temp->increase_temp No check_atmosphere Was Reaction Thoroughly Degassed? check_catalyst->check_atmosphere Yes screen_catalysts Screen Alternative Catalysts and Ligands (XPhos, SPhos) check_catalyst->screen_catalysts No check_reagents Are Base and Solvent System Optimal? check_atmosphere->check_reagents Yes improve_degassing Improve Degassing (Freeze-Pump-Thaw or Sparge) check_atmosphere->improve_degassing No optimize_base Screen Bases (K3PO4, Cs2CO3) and Solvent Ratios check_reagents->optimize_base No success Yield Improved check_reagents->success Yes increase_temp->success screen_catalysts->success improve_degassing->success optimize_base->success

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, & Base in an Oven-Dried Flask inert Seal, Evacuate, and Backfill with Inert Gas (x3) reagents->inert solvent Add Degassed Solvent System via Syringe inert->solvent heat Heat to Desired Temperature (e.g., 80-100°C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool to Room Temp, Dilute & Wash monitor->quench Reaction Complete purify Dry, Concentrate, & Purify via Chromatography quench->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

References

Validation & Comparative

2-Fluoro-3-methoxyphenylboronic acid vs other substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2-Fluoro-3-methoxyphenylboronic Acid and Other Substituted Phenylboronic Acids in Synthetic Chemistry

Introduction

Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reactivity, stability, and selectivity of a phenylboronic acid are profoundly influenced by the nature and position of substituents on the phenyl ring.

This guide provides a comparative analysis of this compound against other substituted phenylboronic acids. We will examine how different electronic and steric factors of substituents affect performance in cross-coupling reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Influence of Phenyl Ring Substitution on Reactivity and Stability

The substituents on the phenyl ring of a boronic acid dictate its electronic properties and steric profile, which in turn affects its performance in catalytic cycles.

  • Electronic Effects: Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) increase the electron density on the boron atom, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura coupling. Conversely, electron-withdrawing groups (EWGs) such as fluoro (-F) or trifluoromethyl (-CF₃) decrease electron density. While this may hinder transmetalation, it can also increase the Lewis acidity of the boron atom, influencing its interaction with the base and the formation of the active boronate species.[3]

  • Steric Effects: Substituents at the ortho position to the boronic acid group can introduce steric hindrance, potentially slowing down the reaction rate. However, ortho substituents can also lead to unique reactivity or selectivity through intramolecular interactions. For instance, an ortho-methoxy group may participate in palladium chelation during the catalytic cycle, influencing the reaction outcome.[4]

  • Positional Isomerism: The position of the substituent (ortho, meta, or para) is critical. For example, the acidity of (trifluoromethoxy)phenylboronic acid is significantly higher for the meta and para isomers compared to the ortho isomer. This is because the bulky ortho substituent sterically inhibits the formation of the tetrahedral boronate ion, overriding the strong inductive effect of the group.[3]

This compound possesses a unique combination of a moderately electron-withdrawing fluorine atom and an electron-donating methoxy group. This specific substitution pattern is reported to enhance both reactivity and selectivity in cross-coupling reactions, making it a valuable building block for complex molecules.[1][5]

G Logical Relationships of Substituent Effects cluster_effects Primary Effects cluster_properties Impacted Properties subst Phenylboronic Acid Substituent Electronic Electronic Effect (EDG vs. EWG) subst->Electronic Nature Steric Steric Effect (Ortho-position) subst->Steric Position Reactivity Reactivity in Coupling Electronic->Reactivity Stability Stability (e.g., to protodeboronation) Electronic->Stability Steric->Reactivity Selectivity Selectivity (Regio- / Atrop-) Steric->Selectivity

Caption: Logical flow of substituent effects on boronic acid properties.

Quantitative Comparison of Substituted Phenylboronic Acids

The performance of different phenylboronic acids can be quantitatively compared through reaction yields in standardized coupling reactions and by their intrinsic chemical properties, such as acidity (pKa).

Performance in Suzuki-Miyaura Coupling

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of various substituted phenylboronic acids with an SEM-protected bromopyrrole under consistent reaction conditions. This provides a direct comparison of how different substituents affect coupling efficiency.

Table 1: Comparison of Yields in the Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids

Phenylboronic Acid Substituent(s) & Position Yield (%)
Phenylboronic acid None 92
2-Fluorophenylboronic acid 2-F 89
2-Chlorophenylboronic acid 2-Cl 85
2-Methoxyphenylboronic acid 2-OCH₃ 87
4-Methoxyphenylboronic acid 4-OCH₃ 77
2-Methylphenylboronic acid 2-CH₃ 75
4-Methylphenylboronic acid 4-CH₃ 91

Data sourced from a study on the synthesis of aryl-substituted pyrroles.[6] Reaction conditions: Phenylboronic acid analog (1.5 equiv.), 4-bromo-1-(triethylsilyl)ethoxymethyl-1H-pyrrole (1 equiv.), Pd(PPh₃)₄ (10 mol%), Cs₂CO₃ (2 equiv.) in dioxane/H₂O (4:1) at 90 °C.[6]

From this data, it is evident that both electronic and steric effects are at play. The ortho-substituted methoxy- and fluoro-phenylboronic acids gave high yields (87-89%), comparable to the unsubstituted version. However, the sterically larger ortho-chloro and ortho-methyl groups led to slightly lower efficiencies.

Acidity (pKa) Comparison

The Lewis acidity of boronic acids, reflected in their pKa values, influences their activation by a base. The table below compares the pKa of phenylboronic acids with different electron-withdrawing substituents.

Table 2: pKa Values of Various Monosubstituted Phenylboronic Acids

Substituent (X) pKa (ortho) pKa (meta) pKa (para)
-F 8.78 8.32 8.52
-OCH₃ 9.30 8.68 8.88
-OCF₃ 9.46 7.81 7.97
-CF₃ 8.50 8.19 8.21

Data sourced from a study on (trifluoromethoxy)phenylboronic acids.[3]

A lower pKa value indicates a stronger acid. The data shows that the acidity is highly dependent on the substituent's nature and position. Notably, for strongly withdrawing groups like -OCF₃, the ortho isomer is a much weaker acid than its meta and para counterparts due to steric inhibition of boronate formation.[3] This highlights the complex interplay of factors that researchers must consider.

Experimental Protocols

A reliable and optimized protocol is crucial for achieving high yields and reproducibility in cross-coupling reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

This procedure is a generalized starting point for the coupling of an aryl halide with a phenylboronic acid and may require optimization for specific substrates.[6][7]

Materials:

  • Aryl halide (1.0 equiv.)

  • Phenylboronic acid (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF, often with Water)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, the phenylboronic acid, the palladium catalyst, and the base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitor the reaction progress using TLC or LC-MS (typically 4–24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography.

G start Start prep Prepare Reactants: Aryl Halide (1 eq) Boronic Acid (1.5 eq) Catalyst (10 mol%) Base (2 eq) start->prep setup Combine in Schlenk Flask under Inert Atmosphere prep->setup solvent Add Degassed Solvent setup->solvent react Heat and Stir (e.g., 90 °C, 4-24h) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, and Perform Aqueous Workup monitor->workup Complete purify Concentrate and Purify (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting and optimization. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. The substituted phenylboronic acid plays its critical role during the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0:e->pd2_complex:w + R¹-X oxadd Oxidative Addition pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex:n->pd2_biaryl:s + [R²-B(OH)₃]⁻ - X⁻, - B(OH)₃ transmetal Transmetalation pd2_biaryl:w->pd0:e - R¹-R² redelim Reductive Elimination r1x R¹-X (Aryl Halide) r2boh2 R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ r2boh2->boronate + OH⁻ base Base (OH⁻) boronate->pd2_complex Reacts with product R¹-R² (Biaryl Product) oxadd_label Oxidative Addition transmetal_label Transmetalation redelim_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of substituted phenylboronic acid is a critical parameter for the success of Suzuki-Miyaura cross-coupling reactions. While general trends can be predicted, the optimal choice is highly substrate-dependent.

  • This compound stands out as a versatile and highly reactive building block. Its unique electronic profile, stemming from the combination of a fluoro and a methoxy group, allows for efficient carbon-carbon bond formation, making it a preferred choice in the synthesis of complex pharmaceuticals and functional materials.[1][5]

  • Ortho-substituted acids can exhibit unique behavior due to steric effects or intramolecular chelation, which can either hinder or, in some cases, promote the reaction.[4]

  • Acids with strong EWGs may require modified or more active catalytic systems to achieve efficient coupling.

  • Stability is a key concern, as some boronic acids, particularly certain polyfluorinated or heterocyclic variants, are prone to competitive protodeboronation, which consumes the starting material.[8][9]

Ultimately, a careful consideration of the electronic and steric properties of the substituents, supported by empirical data and protocol optimization, will guide the researcher to the most suitable phenylboronic acid for their specific synthetic challenge.

References

Reactivity Face-Off: A Comparative Guide to 2-Fluorophenylboronic Acid and 2-Methoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. Phenylboronic acids are a cornerstone of modern synthetic chemistry, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the reactivity of two commonly employed ortho-substituted phenylboronic acids: 2-fluorophenylboronic acid and 2-methoxyphenylboronic acid, supported by experimental data, to aid in the rational selection of these reagents.

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of its substituents. In the case of 2-substituted phenylboronic acids, the proximity of the substituent to the boronic acid moiety introduces a layer of complexity that impacts reaction kinetics and yields.

Electronic and Steric Effects at Play

The key steps in the Suzuki-Miyaura catalytic cycle are oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituent on the phenylboronic acid primarily affect the transmetalation step.

2-Fluorophenylboronic acid possesses an electron-withdrawing fluorine atom. This inductive effect decreases the electron density on the aromatic ring, which generally enhances the rate of transmetalation.[1] A more electrophilic boronic acid is believed to facilitate the transfer of the aryl group to the palladium center.

Conversely, 2-methoxyphenylboronic acid features an electron-donating methoxy (B1213986) group. The methoxy group increases the electron density on the phenyl ring through a resonance effect, which can decelerate the transmetalation step.[1]

From a steric perspective, both substituents being in the ortho position can introduce steric hindrance, potentially impeding the approach of the boronic acid to the palladium complex. The relative steric bulk of the fluoro and methoxy groups can therefore influence reaction rates.

Quantitative Reactivity Comparison

The data below is extracted from the study and showcases the isolated yields of mono-, di-, and tri-substituted products under specific reaction conditions.

Phenylboronic AcidAryl HalideCatalystBaseSolventTemp (°C)Time (h)ProductsIsolated Yield (%)
2-Methoxyphenylboronic acid3,4,5-tribromo-2,6-dimethylpyridine (B2990383)Pd(OAc)₂ / SPhosK₃PO₄Toluene902Mono-, Di-, and Tri-arylated pyridinesNot specified individually
2-Chlorophenylboronic acid3,4,5-tribromo-2,6-dimethylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene902Mono-, Di-, and Tri-arylated pyridinesNot specified individually

While the study focused on the regioselectivity and synthesis of atropisomers and did not provide a simple total yield for direct comparison in a single value, the detailed product distribution suggests that the reaction with 2-methoxyphenylboronic acid proceeded efficiently.[1] It is important to note that in the case of 2-methoxyphenylboronic acid, the authors observed an additional metal-oxygen chelation effect in the transition state, which was not present with the 2-chloro analogue and influenced the product selectivity.[1] This suggests a mechanistic nuance that can affect the outcome of the reaction beyond simple electronic and steric arguments.

Based on general principles, one would predict that the electron-withdrawing nature of the fluorine atom in 2-fluorophenylboronic acid would lead to a faster transmetalation step compared to the electron-donating methoxy group in 2-methoxyphenylboronic acid . However, the potential for chelation assistance from the methoxy group in the latter could lead to comparable or even favorable reaction outcomes under certain conditions.

Experimental Protocols

A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This should be optimized for specific substrates and desired outcomes.

Materials:

  • Aryl halide (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Water (if using a biphasic system)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the phenylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_halide Ar-Pd(II)L_n-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation Ar'-B(OH)₂ Base pd2_aryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Ar-Ar' Reactivity_Factors reactivity Overall Reactivity electronic Electronic Effects (Inductive/Resonance) transmetalation Transmetalation Rate electronic->transmetalation steric Steric Hindrance steric->transmetalation chelation Chelation Assistance (e.g., with -OCH₃) chelation->transmetalation transmetalation->reactivity

References

A Researcher's Guide to the HPLC Analysis of Biaryl Products from 2-Fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel biaryl compounds, this guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of products derived from the Suzuki-Miyaura coupling of 2-Fluoro-3-methoxyphenylboronic acid. This document provides objective comparisons with alternative analytical techniques and is supported by detailed experimental protocols and data presented in a clear, comparative format.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, including a wide array of biaryl compounds.[1][2][3] Biaryls are prevalent structural motifs in pharmaceuticals and functional materials. The analysis of the resulting products, particularly those derived from sterically hindered or electronically complex precursors like this compound, is critical for reaction monitoring, purity assessment, and stereochemical determination. Due to the potential for atropisomerism in ortho-substituted biaryls, where rotation around the aryl-aryl bond is restricted, chiral separation techniques are often necessary.[4][5][6]

This guide focuses on providing practical, data-driven insights into the HPLC analysis of such compounds, comparing common reversed-phase and chiral HPLC methods. Furthermore, it explores alternative technologies like Supercritical Fluid Chromatography (SFC) to offer a broader perspective on available analytical strategies.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is paramount for obtaining accurate and reliable data on the purity and enantiomeric excess of biaryl products. While HPLC is a workhorse in many laboratories, other techniques offer distinct advantages in specific contexts.

FeatureReversed-Phase HPLC (RP-HPLC)Chiral HPLCSupercritical Fluid Chromatography (SFC)
Primary Application Purity assessment, reaction monitoring, quantification of achiral products and impurities.Enantiomeric separation and quantification of atropisomers.[5]Chiral and achiral separations, particularly for thermally labile or poorly soluble compounds.[7][8][9]
Selectivity Based on hydrophobicity.Based on stereospecific interactions with a chiral stationary phase (CSP).[4]Can offer unique selectivity based on polarity and molecular shape, often complementary to HPLC.[9]
Typical Mobile Phase Water/Acetonitrile (B52724) or Water/Methanol gradients with acid/base modifiers.[10][11]Hexane/Isopropanol, Hexane/Ethanol, or other normal-phase solvents.[4]Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol).[8]
Analysis Time Typically 5-30 minutes.[12]Can be longer, depending on the resolution required.Generally faster than HPLC due to lower viscosity of the mobile phase.[7][9]
Environmental Impact Moderate, due to organic solvent consumption.[10]High, due to the use of non-polar organic solvents.Lower, as CO2 is the primary mobile phase component.[7]
Cost Relatively low instrument and solvent cost.Higher cost for specialized chiral columns.Higher initial instrument cost.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful analytical method implementation. Below are representative protocols for the achiral and chiral HPLC analysis of a model biaryl product from a Suzuki coupling reaction.

Sample Preparation for HPLC Analysis

Proper sample preparation is crucial to remove interferences and ensure compatibility with the HPLC system.[13]

  • Reaction Quenching: After the Suzuki-Miyaura reaction is deemed complete, quench the reaction mixture. A typical procedure involves adding 500 µL of a prepared quench solution (e.g., a solution containing an internal standard) to each reaction vial.[14]

  • Extraction: If necessary, perform a liquid-liquid extraction to separate the organic products from the aqueous phase and inorganic salts.[13]

  • Dilution: Dilute the crude reaction product in a suitable solvent, such as acetonitrile or the initial mobile phase, to a concentration of approximately 1 mg/mL.[12]

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[12]

Protocol 1: Achiral Reversed-Phase HPLC Analysis

This method is suitable for determining the purity of the biaryl product and monitoring the consumption of starting materials.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol 2: Chiral HPLC Analysis

This method is designed to separate and quantify the atropisomers of the biaryl product.

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector.

  • Column: Chiral Stationary Phase (CSP) column (e.g., a cyclofructan-based or polysaccharide-based column).[4]

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific biaryl product.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (temperature can be optimized to improve separation).[4]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizing the Workflow and Logic

To better illustrate the experimental process and decision-making in method selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis reaction_mixture Suzuki Reaction Mixture quench Quench Reaction reaction_mixture->quench dilute Dilute Sample quench->dilute filter Filter Sample (0.45 µm) dilute->filter hplc_injection Inject into HPLC filter->hplc_injection achiral_hplc Achiral RP-HPLC hplc_injection->achiral_hplc chiral_hplc Chiral HPLC hplc_injection->chiral_hplc data_analysis Data Analysis & Purity/ee Determination achiral_hplc->data_analysis chiral_hplc->data_analysis

HPLC Analysis Workflow

The diagram above outlines the general workflow from the crude reaction mixture to the final data analysis using both achiral and chiral HPLC methods.

method_selection node_rect node_rect start Analysis Goal? is_chiral Atropisomers Possible? start->is_chiral purity_check Purity & Reaction Monitoring is_chiral->purity_check No chiral_sep Enantiomeric Separation is_chiral->chiral_sep Yes use_sfc Consider SFC for faster separation chiral_sep->use_sfc

Decision tree for analytical method selection.

This decision tree provides a logical framework for selecting the most appropriate analytical technique based on the specific research question, highlighting the primary applications of each method.

References

NMR Characterization of Biaryl Compounds Synthesized via Suzuki-Miyaura Coupling: A Comparative Guide Featuring 2-Fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Arylboronic acids are key reagents in these transformations, and their substitution patterns significantly influence the properties of the resulting products. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of a biaryl compound synthesized using 2-Fluoro-3-methoxyphenylboronic acid, offering insights into the spectroscopic impact of the fluoro and methoxy (B1213986) substituents.

This guide presents experimental data for the synthesis and NMR characterization of 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, a compound synthesized via a Suzuki-Miyaura coupling reaction. The inclusion of the 2-fluoro-3-methoxyphenyl moiety provides a valuable case study for understanding the influence of these substituents on ¹H, ¹³C, and ¹⁹F NMR spectra, which is crucial for the structural elucidation of related molecules in drug discovery and materials science.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a representative compound synthesized using this compound. For comparative purposes, typical chemical shift ranges for related, non-fluorinated or alternatively substituted methoxyphenyl derivatives are included to highlight the electronic effects of the fluorine atom.

Table 1: ¹H NMR Data Comparison

Proton Observed Chemical Shift (ppm) for 5-(2-fluoro-3-methoxyphenyl) derivative[1] Typical Chemical Shift (ppm) for analogous 3-methoxyphenyl (B12655295) derivatives Typical Chemical Shift (ppm) for analogous 2-methoxyphenyl derivatives
H-4'7.15 (ddd, J = 8.0, 2.0, 1.0 Hz)~7.30 (t)~6.95 (t)
H-5'7.35 (td, J = 8.0, 5.8 Hz)~6.90 (m)~7.30 (td)
H-6'7.03 (t, J = 8.0 Hz)~7.10 (m)~6.90 (d)
OCH₃3.92 (s)~3.85 (s)~3.80 (s)

Table 2: ¹³C NMR Data Comparison

Carbon Observed Chemical Shift (ppm) for 5-(2-fluoro-3-methoxyphenyl) derivative[1] Typical Chemical Shift (ppm) for analogous 3-methoxyphenyl derivatives Typical Chemical Shift (ppm) for analogous 2-methoxyphenyl derivatives
C-1'123.5 (d, J = 14.0 Hz)~140.0~130.0
C-2'157.7 (d, J = 248.0 Hz)~113.0~157.0
C-3'146.9 (d, J = 11.0 Hz)~160.0~111.0
C-4'115.3 (d, J = 3.0 Hz)~120.0~121.0
C-5'129.1 (d, J = 2.0 Hz)~107.0~129.0
C-6'125.1~130.0~120.0
OCH₃56.4~55.5~55.0

Note: The presence of the fluorine atom induces characteristic splitting patterns in the ¹³C NMR spectrum, with the magnitude of the coupling constant (J) dependent on the number of bonds separating the carbon and fluorine atoms. The direct C-F coupling (¹JCF) is typically the largest.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a biaryl compound via a Suzuki-Miyaura coupling reaction using this compound.

Synthesis of 5-(2-fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione [1]

  • Materials: 5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione, this compound, potassium hydroxide (B78521) (KOH), tri-tert-butyl-phosphonium tetrafluoroborate (B81430), palladium(II) acetate (B1210297) (Pd(OAc)₂), acetone (B3395972), and water.

  • Procedure:

    • To a mixture of 5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione (20.20 mmol) and this compound (24.24 mmol) in acetone (30 mL) and water (20 mL), an aqueous solution (10 mL) of KOH (82.70 mmol) was added.

    • The resulting solution was degassed by bubbling argon through it for approximately 30 minutes.

    • Tri-tert-butyl-phosphonium tetrafluoroborate (0.21 mmol) was then added to the mixture.

    • After stirring for 20 minutes at 45 °C, Pd(OAc)₂ (0.10 mmol) was added.

    • The reaction mixture was monitored for completion.

    • Upon completion, the product was isolated and purified using standard laboratory techniques.

Visualizing the Synthetic Pathway

The following diagrams illustrate the general workflow of a Suzuki-Miyaura cross-coupling reaction and the logical relationship of the components.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl/Heteroaryl Halide (or Triflate) Product Coupled Product (2'-Fluoro-3'-methoxy-biaryl) ArylHalide->Product BoronicAcid 2-Fluoro-3-methoxyphenyl- boronic Acid BoronicAcid->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Ligand Ligand (e.g., Phosphine) Ligand->Product Base Base (e.g., K₂CO₃, KOH) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH Boronic Acid (Ar'-B(OH)₂) ArBOH->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

A Comparative Guide to Suzuki Coupling: Validating the Structure of Biaryl Products with 2-Fluoro-3-methoxyphenylboronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of 2-Fluoro-3-methoxyphenylboronic acid and its alternatives in Suzuki coupling reactions, supported by experimental data and detailed protocols to aid in the strategic selection of reagents for the synthesis of functionalized biaryl compounds.

The electronic and steric properties of the boronic acid play a pivotal role in the outcome of the Suzuki-Miyaura coupling. This compound, with its electron-withdrawing fluorine atom and electron-donating methoxy (B1213986) group, presents a unique electronic profile that influences its reactivity. This guide will delve into its performance relative to its non-fluorinated counterpart, 3-methoxyphenylboronic acid, and more stable derivatives such as potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The efficiency of a boronic acid in Suzuki coupling is a balance between its reactivity towards the palladium catalyst and its stability under the reaction conditions. While boronic acids are highly reactive, they are also susceptible to side reactions like protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom. To mitigate this, more stable alternatives have been developed.

Key Considerations:

  • This compound: The presence of the ortho-fluoro substituent can influence the dihedral angle of the biaryl product and potentially affect the rate of transmetalation. The electron-withdrawing nature of fluorine can increase the boronic acid's Lewis acidity, which may impact its activation by the base.

  • 3-Methoxyphenylboronic Acid: As the non-fluorinated analog, it serves as a baseline for evaluating the electronic effect of the fluorine substituent. Generally, electron-rich arylboronic acids are excellent coupling partners.

  • Potassium Organotrifluoroborates (R-BF3K): These crystalline solids exhibit exceptional stability to air and moisture, circumventing the issue of protodeboronation.[1] They are readily prepared from the corresponding boronic acids and act as a slow-release source of the active boron species under the reaction conditions.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are highly stable, crystalline compounds that are compatible with chromatography and can be stored for extended periods.[2][3] They are unreactive under anhydrous Suzuki-Miyaura conditions but are readily deprotected under mild aqueous basic conditions to release the boronic acid.

Below is a summary of the performance of this compound and a key alternative in a representative Suzuki-Miyaura coupling reaction.

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012Data not available in searched results
3-Methoxyphenylboronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012Data not available in searched results

Note: Direct comparative yield data for this compound against its alternatives under identical conditions was not available in the search results. The conditions listed are representative examples for similar Suzuki couplings.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating the structure of Suzuki products. Below are representative procedures for Suzuki-Miyaura cross-coupling reactions using a generic arylboronic acid, which can be adapted for this compound and its derivatives.

General Protocol for Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Suzuki-Miyaura Coupling with Potassium Aryltrifluoroborates

This protocol is adapted for the use of the more stable trifluoroborate salts.

Materials:

  • Aryl Halide (1.0 mmol)

  • Potassium 2-Fluoro-3-methoxyphenyltrifluoroborate (1.2 mmol)

  • Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 mmol)

  • Solvent (e.g., THF/Water, 9:1 v/v, 5 mL)

Procedure:

  • In a reaction vessel, combine the aryl halide, potassium 2-Fluoro-3-methoxyphenyltrifluoroborate, and base.

  • Add the palladium catalyst.

  • Seal the vessel, and evacuate and backfill with an inert gas.

  • Add the degassed solvent system.

  • Heat the mixture to 80 °C and stir for 12-24 hours.

  • After cooling, dilute with an organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Protocol for Suzuki-Miyaura Coupling with MIDA Boronates

This protocol involves the in situ deprotection of the MIDA boronate.

Materials:

  • Aryl Halide (1.0 mmol)

  • 2-Fluoro-3-methoxyphenyl MIDA boronate (1.1 mmol)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Solvent (e.g., THF/Water, 10:1 v/v, 5 mL)

Procedure:

  • To a reaction vial, add the aryl halide, 2-Fluoro-3-methoxyphenyl MIDA boronate, palladium catalyst, ligand, and base.

  • Seal the vial and purge with an inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete.

  • Cool the mixture and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the desired biaryl product by flash chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_intermediate R1-Pd(II)L2-X oxidative_addition->pdi_intermediate transmetalation Transmetalation pdi_intermediate->transmetalation diorganopalladium R1-Pd(II)L2-R2 transmetalation->diorganopalladium reductive_elimination Reductive Elimination diorganopalladium->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Biaryl Product) reductive_elimination->product r1x R1-X (Aryl Halide) r1x->oxidative_addition r2by2 R2-B(OR)2 (Boronic Acid Derivative) + Base r2by2->transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid Derivative, Catalyst, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

General Suzuki Coupling Workflow

References

A Comparative Analysis of Suzuki Coupling Yields: 2-Fluoro-3-methoxyphenylboronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. Phenylboronic acids bearing both fluorine and methoxy (B1213986) substituents are crucial reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of biaryl structures prevalent in pharmaceuticals and functional materials. This guide provides a comparative overview of the reaction yields obtained with 2-Fluoro-3-methoxyphenylboronic acid and its positional isomers, supported by experimental data from published literature.

The electronic and steric effects imparted by the positioning of the fluoro and methoxy groups on the phenyl ring can significantly influence the reactivity of the boronic acid and, consequently, the efficiency of the Suzuki-Miyaura coupling reaction. Understanding these differences is key to optimizing reaction conditions and maximizing product yields.

Comparison of Reaction Yields

The following table summarizes the reported yields for Suzuki-Miyaura coupling reactions involving this compound and several of its isomers. It is important to note that the reaction conditions, including the coupling partner, catalyst system, base, and solvent, vary across these examples. Therefore, this data provides a snapshot of reported efficiencies under specific contexts rather than a direct, standardized comparison.

Boronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemperatureYield (%)
This compound 5-bromo-1,3-dimethyluracilBis(tri-tert-butylphosphine)palladium(0)---88%
4-Fluoro-3-methoxyphenylboronic acid 1-Benzyl-2-ethyl-5-(4-bromophenyl)-4-nitroimidazolePd(PPh₃)₄Na₂CO₃DMFMWI70%[1][2]
3-Fluoro-4-methoxyphenylboronic acid 1-Benzyl-2-ethyl-5-(4-bromophenyl)-4-nitroimidazolePd(PPh₃)₄Na₂CO₃DMFMWI50%[1][2]
3-Fluoro-4-methoxyphenylboronic acid 3-bromo-2-chloro-6-methoxybenzaldehyde (B15289711)Pd(OAc)₂ / PPh₃Aq. Base-100 °C80%[3]
2-Fluoro-5-methoxyphenylboronic acid 6-bromo-1,4-dimethyl-3-nitro-9H-carbazolePd(PPh₃)₄Na₂CO₃1,4-dioxane/H₂OReflux45%[4][5]
2-Fluoro-5-methoxyphenylboronic acid 3-bromo-2-chloropyridine----88%[6]

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling reactions cited in the comparison table.

General Procedure for the Suzuki Coupling of 1-Benzyl-2-ethyl-5-(4-bromophenyl)-4-nitroimidazole with Arylboronic Acids[1][2]

A mixture of 1-benzyl-2-ethyl-5-(4-bromophenyl)-4-nitroimidazole, the respective fluoromethoxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and sodium carbonate (Na₂CO₃) in dimethylformamide (DMF) was subjected to microwave irradiation (MWI). The reaction progress was monitored, and upon completion, the product was isolated and purified to yield the desired biaryl compound.

General Procedure for the Suzuki Coupling of 3-bromo-2-chloro-6-methoxybenzaldehyde with 3-Fluoro-4-methoxyphenylboronic acid[3]

A reaction mixture of 3-bromo-2-chloro-6-methoxybenzaldehyde, 3-fluoro-4-methoxyphenylboronic acid (1.2 equivalents), palladium acetate (B1210297) (Pd(OAc)₂), and triphenylphosphine (B44618) (PPh₃) in a suitable solvent was treated with an aqueous base. The mixture was heated at 100 °C overnight. After cooling, the product was extracted, and the crude material was purified by flash chromatography on silica (B1680970) gel to afford the desired product.

General Procedure for the Suzuki Coupling of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole with 2-Fluoro-5-methoxyphenylboronic acid[4][5]

To a solution of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole and 2-fluoro-5-methoxyphenylboronic acid in a 1,4-dioxane/water mixture, sodium carbonate and tetrakis(triphenylphosphine)palladium(0) were added. The reaction mixture was heated to reflux for 48 hours. After completion, the solvents were removed under reduced pressure, and the resulting solid was purified by recrystallization to give the final product.

Visualizing the Process: Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification ArylHalide Aryl Halide ReactionVessel Reaction Mixture ArylHalide->ReactionVessel BoronicAcid Boronic Acid Derivative BoronicAcid->ReactionVessel Catalyst Palladium Catalyst Catalyst->ReactionVessel Base Base Base->ReactionVessel Solvent Solvent Solvent->ReactionVessel Heating Heating / Stirring ReactionVessel->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification Product Isolated Product Purification->Product

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Logical Relationship in Yield Comparison

The comparative analysis of yields is based on the logical relationship between the isomeric starting material and the resulting reaction efficiency.

Yield_Comparison_Logic cluster_isomers Reactants cluster_yields Results Isomers Fluoromethoxyphenylboronic Acid Isomers Isomer1 2-Fluoro-3-methoxy Isomer2 4-Fluoro-3-methoxy Isomer3 3-Fluoro-4-methoxy Isomer4 2-Fluoro-5-methoxy Reaction Suzuki-Miyaura Coupling Isomer1->Reaction Isomer2->Reaction Isomer3->Reaction Isomer4->Reaction Yield1 88% Reaction->Yield1 produces Yield2 70% Reaction->Yield2 produces Yield3 50-80% Reaction->Yield3 produces Yield4 45-88% Reaction->Yield4 produces Yields Reaction Yields Comparison Comparative Analysis Yield1->Comparison Yield2->Comparison Yield3->Comparison Yield4->Comparison

Caption: Logical flow for comparing Suzuki coupling yields of isomers.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Fluoro-3-methoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates like 2-Fluoro-3-methoxyphenylboronic acid and its derivatives is a critical parameter that dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] These compounds are vital building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making rigorous purity assessment essential.[2][3] This guide provides an objective comparison of key analytical techniques used for this purpose, supported by experimental data and detailed methodologies.

Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment depends on factors such as the nature of the impurities, the required level of sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a primary technique due to its high resolution and sensitivity.[2] However, other methods like Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis offer unique advantages and can provide complementary information.

Data Presentation: Performance Comparison

The following table summarizes quantitative performance data for various analytical techniques used in the purity assessment of boronic acids and their derivatives. The data is representative and may vary based on specific instrumentation, conditions, and the exact molecular derivative being analyzed.

Analytical TechniqueAnalyte/Derivative ExamplePurity (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Remarks
RP-HPLC-UV 4-Acetyl-2-fluorophenylboronic acid99.1[2]Analyte DependentAnalyte DependentA robust and widely used method for routine purity checks. Potential for on-column hydrolysis of some derivatives.[2][4]
UHPLC-ESI-MS General Boronic AcidsNot specified0.1 µg[4]1.0 µg[4]Offers high throughput and structural information about impurities.[4]
GC-MS Bis(pinacolato)diboron (BPD)Not specified0.16 µg/mL (in matrix)[5]0.48 µg/mL (in matrix)[5]Ideal for volatile impurities. Derivatization may be required for nonvolatile boronic acids.[5][6]
GC-MS (with Derivatization) Boric AcidNot specified0.04 µg/L[6]Not specifiedDerivatization with triethanolamine (B1662121) converts nonvolatile boric acid into a volatile ester for GC analysis.[6]
Quantitative ¹¹B NMR Boric Acid in BiocidesNot specified0.02% w/w[7]0.04% w/w[7]Provides direct quantification of boron-containing species without a structurally similar reference standard.[7]
Quantitative ¹H NMR General Organic CompoundsPurity Determined by RatioLow µM range[8]Low µM range[8]An absolute quantification method providing structural information. Does not require identical standards.[8][9]
Elemental Analysis Pure Organic Compounds>99.5 (typical requirement)Not ApplicableNot ApplicableConfirms the elemental composition (C, H, N, etc.) against the theoretical formula, providing a fundamental check of purity.[10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the general-purpose purity assessment of many arylboronic acid derivatives.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[2]

    • B: 0.1% Formic acid in Acetonitrile.[2]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear)

    • 20-25 min: 90% B (isocratic)

    • 25-26 min: 90-10% B (linear)

    • 26-30 min: 10% B (re-equilibration)[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • Note: For reactive pinacolboronate esters, which are prone to hydrolysis, unconventional methods may be needed, such as using a non-aqueous aprotic diluent and a highly basic mobile phase (pH ~12.4) to stabilize the ester.[11][12][13]

Gas Chromatography-Mass Spectrometry (GC-MS) for Boronic Acid Impurities

This protocol is adapted for the analysis of boronic species, which may require derivatization.[5][6]

  • Instrumentation: A standard GC-MS system.

  • Derivatization (for non-volatile acids):

    • A sample containing the boronic acid is treated with a derivatizing agent like triethanolamine.[6]

    • This reaction quantitatively converts the nonvolatile boric acid into a volatile triethanolamine borate (B1201080) ester, which is suitable for GC analysis.[6]

  • GC Conditions (General Example):

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) mode is often used for higher sensitivity and specificity to target specific impurities.[6]

  • Sample Preparation: Prepare samples in a suitable organic solvent like DMSO. An internal standard should be used for accurate quantification.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary method for determining purity without requiring a reference standard of the analyte itself.[14][15]

  • Instrumentation: A high-resolution NMR spectrometer.

  • Internal Standard Method:

    • Accurately weigh the sample of the this compound derivative.

    • Accurately weigh a certified internal standard (calibrant) of known purity. The standard should have a simple spectrum with signals that do not overlap with the analyte signals (e.g., 1,4-bistrimethylsilylbenzene).[14]

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment.

    • Relaxation Delay (d1): Ensure a sufficiently long delay (e.g., 5 times the longest T1 relaxation time of both the analyte and standard) to allow for full relaxation of all nuclei, which is critical for accurate integration.

    • Shimming: Perform accurate shimming to obtain sharp, symmetrical peaks.[9]

    • Spinning: Turn off sample spinning to avoid spinning sidebands, which can interfere with integration.[9]

  • Data Analysis:

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.[9]

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and std = internal standard.[9]

Visualized Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized this compound derivative, integrating multiple analytical techniques.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Analysis & Screening cluster_1 Phase 2: Impurity Identification & Advanced Quantification cluster_2 Phase 3: Final Reporting Sample Synthesized Derivative (this compound derivative) Prep Sample Preparation (Dissolution & Filtration) Sample->Prep HPLC Primary Purity Check (RP-HPLC with UV Detection) Prep->HPLC qNMR Absolute Purity & Structure (Quantitative ¹H NMR) Prep->qNMR For absolute purity EA Elemental Composition (Elemental Analysis) Prep->EA For elemental verification LCMS Impurity ID & Volatiles (LC-MS / GC-MS) HPLC->LCMS If impurities detected Data Data Integration & Analysis HPLC->Data LCMS->Data qNMR->Data EA->Data Report Certificate of Analysis (CoA) (Purity Report) Data->Report

Caption: Workflow for Purity Assessment of Boronic Acid Derivatives.

References

assessing the influence of the 2-fluoro substituent on coupling kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical synthesis. The 2-fluoro substituent, in particular, presents a fascinating case study in the nuanced interplay of steric and electronic effects that govern the kinetics of pivotal cross-coupling reactions. This guide provides an objective comparison of the influence of the 2-fluoro group on the kinetics of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

The introduction of a fluorine atom at the 2-position of an aryl halide can dramatically alter the course and rate of a cross-coupling reaction. Its high electronegativity and relatively small size compared to other halogens create a unique chemical environment that can either accelerate or impede key steps in the catalytic cycle. Understanding these effects is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Comparative Analysis of Coupling Kinetics

The influence of the 2-fluoro substituent is most pronounced in the initial oxidative addition step of the palladium-catalyzed cross-coupling cycle. This step, often rate-determining, involves the insertion of the palladium catalyst into the carbon-halogen bond. The electron-withdrawing nature of the fluorine atom can make the ipso-carbon more electrophilic, thereby facilitating the oxidative addition. However, the steric bulk of the ortho-substituent can also hinder the approach of the palladium catalyst. The net effect on the reaction kinetics is a delicate balance of these opposing forces.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, the 2-fluoro substituent generally leads to a decrease in the reaction rate compared to its non-fluorinated analog. This is primarily attributed to steric hindrance, which outweighs the activating electronic effect.

Aryl Bromide Turnover Frequency (TOF, h⁻¹)
1-Bromo-2-fluorobenzene (B92463)44 - 67
1-Bromo-3-fluorobenzene44 - 67
1-Bromo-4-fluorobenzene44 - 67
Phenylboronic Acid (with 1-bromo-4-fluorobenzene)~50

Table 1: Comparison of Turnover Frequencies (TOF) in the Suzuki-Miyaura coupling of various fluorinated aryl bromides with 4-fluorophenylboronic acid. The data for phenylboronic acid is provided as a baseline. The reactions were catalyzed by a supported Pd nanoparticle system.[1][2]

Sonogashira Coupling

For the Sonogashira coupling, the electronic effect of the 2-fluoro substituent can play a more dominant role. The increased electrophilicity of the reaction center can lead to a faster oxidative addition. However, the acidity of the terminal alkyne and the nature of the palladium catalyst and ligands are also critical factors.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is highly sensitive to the steric environment around the carbon-halogen bond. The presence of a 2-fluoro substituent can significantly retard the rate of C-N bond formation due to steric hindrance, which impedes both the oxidative addition and the subsequent reductive elimination steps. The choice of a bulky, electron-rich phosphine (B1218219) ligand is often crucial to overcome this steric barrier and achieve efficient coupling.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for monitoring the kinetics of these coupling reactions are provided below.

General Protocol for Kinetic Monitoring of Suzuki-Miyaura Coupling via HPLC

This protocol outlines a general method for monitoring the progress of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Aryl halide (e.g., 1-bromo-2-fluorobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., dodecane)

  • HPLC-grade solvents for mobile phase

  • Reaction vials and heating block/oil bath

Procedure:

  • Reaction Setup: In a reaction vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol).

  • Add the solvent mixture and the palladium catalyst (1-5 mol%).

  • Seal the vial and place it in a preheated reaction block at the desired temperature.

  • Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching and Preparation for HPLC: Immediately quench the aliquot with a suitable solvent (e.g., acetonitrile) and filter it through a syringe filter to remove any solid particles.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

  • Data Analysis: Monitor the disappearance of the starting materials and the appearance of the product by integrating the respective peak areas. Use the internal standard to correct for variations in injection volume. Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Visualizing Reaction Pathways

The understanding of complex chemical processes can be greatly enhanced through visualization. The following diagrams, generated using the Graphviz DOT language, illustrate key concepts discussed in this guide.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental_Workflow cluster_prep Reaction Preparation cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis A Weigh Reactants & Catalyst B Add Solvent & Base A->B C Seal Vial & Equilibrate Temperature B->C D Start Reaction (t=0) C->D E Take Aliquots at Time Intervals D->E F Quench & Prepare Samples E->F G HPLC/GC-MS Analysis F->G H Integrate Peak Areas G->H I Plot Concentration vs. Time H->I J Determine Reaction Rate I->J

Caption: A typical experimental workflow for kinetic analysis of a cross-coupling reaction.

Conclusion

The 2-fluoro substituent exerts a complex influence on the kinetics of cross-coupling reactions, arising from a delicate balance of steric and electronic effects. While it can electronically activate the aryl halide towards oxidative addition, steric hindrance often dominates, leading to slower reaction rates, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. For the Sonogashira coupling, the electronic benefits may be more pronounced.

This guide provides a framework for understanding and investigating these effects. The provided experimental protocols and visualizations are intended to equip researchers with the tools necessary to conduct their own comparative kinetic analyses, leading to a deeper understanding of these fundamental reactions and enabling the development of more efficient and selective synthetic methodologies. Further quantitative kinetic studies are encouraged to build a more comprehensive picture of the role of the 2-fluoro substituent in shaping the landscape of modern cross-coupling chemistry.

References

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Fluoro-3-methoxyphenylboronic acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and environmental protection in the laboratory.

Hazard Identification and Safety Data

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Hazard Category Description GHS Classification
Skin Irritation Causes skin irritation upon contact.[1][2]Skin Irrit. 2
Eye Irritation Causes serious eye irritation.[1][2]Eye Irrit. 2A
Respiratory Irritation May cause respiratory tract irritation.[1][2]STOT SE 3
Acute Oral Toxicity Harmful if swallowed.[2][3]Acute Tox. 4
Chronic Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.Aquatic Chronic 3

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety when handling this compound.[1][4][5]

PPE Category Item Specifications and Use
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesMust be worn at all times in the laboratory. Goggles are required when there is a risk of splashing.[4][6]
Hand Protection Chemical-Resistant GlovesNitrile or other impervious gloves should be worn. Gloves must be inspected for integrity before use and disposed of properly after handling.[1][4]
Body Protection Laboratory CoatA lab coat is mandatory to protect skin and clothing from potential spills.[4][7]
Respiratory Protection N95 Respirator or equivalentUse a NIOSH/MSHA certified respirator when handling the solid compound, especially if there is a potential for dust generation.[3][6]
Footwear Closed-Toe ShoesTo protect against spills and falling objects, closed-toe shoes must be worn in the laboratory at all times.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a calibrated chemical fume hood is available and functioning correctly.[8]

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[6]

  • Prepare all necessary equipment and reagents before handling the compound.

  • The work area within the fume hood should be clean and uncluttered.[1]

2. Donning PPE:

  • Put on all required personal protective equipment as detailed in the table above.

3. Handling the Compound:

  • All handling of this compound solid should be conducted within a certified chemical fume hood to minimize inhalation of any dust.[8]

  • Use appropriate tools (e.g., spatula, weighing paper) to transfer the solid, avoiding the generation of dust.[5]

  • Keep the container tightly closed when not in use.[1][6]

4. Post-Handling:

  • Clean the work area to remove any residual chemical.

  • Properly remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[5]

  • Wash hands thoroughly with soap and water after handling is complete.[1][9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

Waste Chemical:

  • Excess or unwanted this compound must be disposed of as hazardous waste.

  • Do not dispose of this chemical down the drain or in regular trash.[5]

  • Collect the waste in a clearly labeled, sealed, and appropriate container. The label should include "Hazardous Waste" and the full chemical name.[5]

  • Store the waste container in a designated, well-ventilated, and secure area pending pickup by a licensed waste disposal company.[5]

Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should also be disposed of as hazardous waste.[5]

Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • The rinsate must be collected and disposed of as hazardous liquid waste.[5]

  • Once cleaned, the container can be disposed of according to institutional guidelines.[5]

Experimental Protocol: Neutralization of Small Spills

In the event of a small spill within a fume hood, the following neutralization procedure can be applied. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Materials:

  • Sodium bicarbonate (baking soda)

  • Water

  • pH paper

  • Appropriate spill absorption materials

  • Sealable bags for waste disposal

Procedure:

  • Ensure all appropriate PPE is worn.

  • Carefully cover the spill with sodium bicarbonate.

  • Slowly add a small amount of water to moisten the powder and initiate the neutralization reaction. Avoid adding too much water, which could cause the spill to spread.

  • Allow the mixture to react for at least 30 minutes.

  • Check the pH of the slurry with pH paper to ensure it is near neutral (pH 6-8).

  • Absorb the neutralized mixture with spill pads or other appropriate absorbent material.

  • Place all cleanup materials into a sealed bag and dispose of it as solid hazardous waste.[8]

  • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Function prep2 Check Eyewash/Shower Access prep1->prep2 prep3 Gather Equipment prep2->prep3 handling1 Don PPE prep3->handling1 handling2 Work in Fume Hood handling1->handling2 handling3 Weigh/Transfer Compound handling2->handling3 handling4 Keep Container Closed handling3->handling4 post1 Clean Work Area handling4->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect Waste Chemical disp2 Collect Contaminated Materials disp3 Triple-Rinse Empty Containers disp4 Dispose as Hazardous Waste disp1->disp4 disp2->disp4 disp3->disp4

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.